2,4-Dibromo-5-methoxytoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21720. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLNHQVKSMDSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202984 | |
| Record name | 2,4-Dibromo-5-methoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5456-94-0 | |
| Record name | 2,4-Dibromo-5-methoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005456940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5456-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dibromo-5-methoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5456-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-5-methoxytoluene from 5-Methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromo-5-methoxytoluene from 5-methoxytoluene. The core of this process lies in the electrophilic aromatic substitution, specifically the bromination of the aromatic ring. This document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization of the final product.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The strategic placement of two bromine atoms on the toluene ring, activated by a methoxy group, offers multiple reaction sites for further functionalization through cross-coupling reactions and other transformations. This guide focuses on a reliable and reproducible method for its preparation from the readily available starting material, 5-methoxytoluene.
Reaction Principle and Pathway
The synthesis of this compound is achieved through the direct bromination of 5-methoxytoluene using molecular bromine (Br₂). This reaction is a classic example of electrophilic aromatic substitution. The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring are activating groups that direct the incoming electrophile (bromine) to specific positions. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director.
The combined directing effects of the methoxy group at C5 and the methyl group at C1 (numbering for 5-methoxytoluene) lead to the substitution of bromine at the C2 and C4 positions, which are ortho and para to the activating groups. To achieve the desired dibrominated product, a molar excess of bromine is typically employed.
An In-depth Technical Guide to the Electrophilic Bromination of 5-Methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic bromination of 5-methoxytoluene, also known as 3-methylanisole. It delves into the underlying mechanistic principles governing the reaction's high regioselectivity, supported by a detailed analysis of substituent effects. This document furnishes detailed experimental protocols for the synthesis of the primary product, 4-bromo-5-methoxytoluene, and presents quantitative data in a clear, tabular format for easy comparison. The guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical methodologies.
Introduction
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of substituted benzenes, in particular, is a critical transformation for the preparation of valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. 5-Methoxytoluene presents an interesting case study in regioselectivity due to the presence of two activating, ortho-, para-directing groups: a methoxy group and a methyl group. Understanding the interplay of their electronic and steric effects is paramount for predicting and controlling the reaction outcome. This guide will explore the mechanism and practical execution of the electrophilic bromination of 5-methoxytoluene, focusing on the selective formation of 4-bromo-5-methoxytoluene.
Reaction Mechanism and Regioselectivity
The electrophilic bromination of 5-methoxytoluene proceeds via a classic electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is dictated by the combined directing effects of the methoxy (-OCH₃) and methyl (-CH₃) substituents.
Substituent Effects
-
Methoxy Group (-OCH₃): The methoxy group is a strongly activating substituent.[1] It exerts a strong +M (mesomeric or resonance) effect by donating a lone pair of electrons from the oxygen atom to the aromatic ring. This effect significantly increases the electron density at the ortho and para positions, making them more nucleophilic and susceptible to electrophilic attack.[1] The methoxy group also has a -I (inductive) effect due to the electronegativity of the oxygen atom, but the +M effect is dominant.[2]
-
Methyl Group (-CH₃): The methyl group is a weakly activating substituent.[1] It donates electron density primarily through a +I (inductive) effect and hyperconjugation.[3] Both effects increase the electron density of the aromatic ring, albeit to a lesser extent than the methoxy group.
Directing Effects in 5-Methoxytoluene
In 5-methoxytoluene (3-methylanisole), the methoxy group is the more powerful activating group and therefore largely controls the position of electrophilic attack.[4] The positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Thus, both groups direct the incoming electrophile to the same positions.
The potential sites for bromination are:
-
C2: Ortho to both the methoxy and methyl groups.
-
C4: Para to the methoxy group and ortho to the methyl group.
-
C6: Ortho to the methoxy group and para to the methyl group.
Of these, the attack at the C4 position is overwhelmingly favored. This is because it is the position para to the strongly activating methoxy group, which provides significant stabilization of the arenium ion intermediate through resonance.[5] While the C2 and C6 positions are also activated, the C4 position benefits from the strong para-directing effect of the methoxy group and is sterically less hindered than the C2 position, which is flanked by both substituents. The reaction with N-bromosuccinimide (NBS) in acetonitrile has been shown to be highly regiospecific, yielding exclusively the 4-bromo isomer.[2]
Mechanistic Pathway
The mechanism for the formation of 4-bromo-5-methoxytoluene is depicted below. The reaction involves the initial formation of a bromine electrophile (Br⁺), often facilitated by a Lewis acid or occurring from a polarized bromine source like NBS. This is followed by the nucleophilic attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The final step is the deprotonation of the arenium ion to restore aromaticity and yield the brominated product.
Caption: Mechanism of Electrophilic Bromination of 5-Methoxytoluene.
Quantitative Data
The electrophilic bromination of 5-methoxytoluene is a high-yielding and highly regioselective reaction. The formation of 4-bromo-5-methoxytoluene as the major product is consistently observed across various reported procedures.
| Brominating Agent/System | Solvent | Temperature (°C) | Yield of 4-bromo-5-methoxytoluene (%) | Reference |
| Bromine Vapor | Vapor Phase | 90-100 | 96.6 | [4][6] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 94 | [2] |
| Bromine in Ionic Liquid/Water | 1-butyl-3-methylimidazolium bromide/Water | 0 | Not specified, but high purity |
Experimental Protocols
Protocol 1: Bromination with N-Bromosuccinimide (NBS) in Acetonitrile[2]
This method is noted for its mild conditions and high regioselectivity.
-
Materials:
-
5-Methoxytoluene (3-methylanisole)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a stirred solution of 5-methoxytoluene (1 mmol) in acetonitrile (5 mL), add N-bromosuccinimide (1.1 equiv.).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Vapor-Phase Bromination[4][6]
This industrial method aims to reduce dibrominated impurities.
-
Apparatus: A reactor equipped for vapor-phase reactions with separate inlets for the aromatic compound and bromine vapor, a heating system, and a condenser.
-
Procedure:
-
Charge the reactor's reboiler with 5-methoxytoluene.
-
Reduce the system pressure (e.g., to 50 mm Hg) and heat the reboiler to effect reflux (e.g., at 90-150 °C).
-
Heat a separate source of liquid bromine to generate bromine vapor.
-
Introduce the bromine vapor into the reaction zone where it commingles with the vapor of 5-methoxytoluene.
-
Maintain the mixed vapors in the vapor phase at a temperature sufficient to promote the reaction (e.g., 90-100 °C).
-
Condense the product mixture. The crude product can be purified by distillation to remove any unreacted starting material and byproducts.
-
Logical Workflow for Synthesis and Analysis
Caption: Workflow for the Synthesis and Analysis of 4-Bromo-5-methoxytoluene.
Conclusion
The electrophilic bromination of 5-methoxytoluene is a highly efficient and regioselective transformation that predominantly yields 4-bromo-5-methoxytoluene. The strong activating and para-directing effect of the methoxy group is the primary determinant of the reaction's outcome. This guide has provided a detailed mechanistic rationale, practical experimental protocols, and quantitative data to aid researchers in the successful synthesis and application of this important chemical intermediate. The methodologies described herein offer mild and effective routes to a valuable building block for further synthetic endeavors in drug discovery and materials science.
References
- 1. A12318.30 [thermofisher.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. cenmed.com [cenmed.com]
- 6. EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dibromo-5-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-Dibromo-5-methoxytoluene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed spectral analysis, experimental protocols, and a clear visualization of the molecular structure and its NMR signal correlations.
Introduction
This compound is a substituted aromatic compound of interest in organic synthesis, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the prediction of its reactivity in further chemical transformations. This guide focuses on the detailed analysis of its ¹H and ¹³C NMR spectra, which are fundamental techniques for the structural elucidation of organic compounds.
Experimental Protocols
The NMR spectral data presented in this guide are based on standard NMR spectroscopic techniques. While the specific experimental details for this compound are not available in a single comprehensive public source, a general experimental protocol for acquiring such data is outlined below.
General Procedure for NMR Spectroscopy:
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be recorded on the same instrument, typically at a frequency of 75 MHz or higher. The spectrum would be acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
Spectral Data Presentation
The following tables summarize the predicted ¹H NMR spectral data for this compound. Please note that these are predicted values and may vary slightly from experimentally determined data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 7.42 | s | 1H |
| H-6 | 7.08 | s | 1H |
| -OCH₃ | 3.85 | s | 3H |
| -CH₃ | 2.35 | s | 3H |
s = singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Due to the lack of experimentally verified public data, a detailed table of ¹³C NMR chemical shifts is not provided. However, one would expect distinct signals for the eight carbon atoms in the molecule, including the two brominated carbons, the methoxy- and methyl-substituted carbons, the remaining aromatic carbons, and the carbons of the methoxy and methyl groups.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound and the assignment of the proton signals based on the predicted ¹H NMR data.
Figure 1: Chemical structure of this compound with predicted ¹H NMR assignments.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound based on predicted data. For definitive structural confirmation and purity analysis, it is essential to acquire and interpret experimental NMR spectra.
Introduction to Mass Spectrometry of Halogenated Compounds
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dibromo-5-methoxytoluene
This guide provides a comprehensive overview of the mass spectrometry analysis of this compound (C₈H₈Br₂O), a compound of interest in synthetic chemistry.[1] It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification and characterization of halogenated aromatic compounds.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For halogenated compounds like this compound, mass spectrometry is particularly informative due to the distinct isotopic patterns of halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1] The presence of two bromine atoms in the molecule results in a characteristic triplet peak for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with relative intensities of approximately 1:2:1, providing a clear signature for identification.[1]
Electron Ionization (EI) is a common and effective ionization method for this type of analysis.[2] It is considered a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to predictable and reproducible fragmentation.[2][3] The analysis of these fragment ions provides valuable structural information, aiding in the confirmation of the compound's identity.[4][5]
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by its molecular ion cluster and a series of fragment ions resulting from the cleavage of its weakest bonds. The molecular weight of the compound is approximately 279.96 g/mol .[6]
Molecular Ion Cluster
The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion. The table below summarizes the expected m/z values for the molecular ion containing different combinations of bromine isotopes.
| Ion Formula | m/z (approx.) | Bromine Isotopes | Relative Intensity (approx.) |
| [C₈H₈⁷⁹Br₂O]⁺ | 278 | 2 x ⁷⁹Br | 1 |
| [C₈H₈⁷⁹Br⁸¹BrO]⁺ | 280 | 1 x ⁷⁹Br, 1 x ⁸¹Br | 2 |
| [C₈H₈⁸¹Br₂O]⁺ | 282 | 2 x ⁸¹Br | 1 |
Key Fragmentation Pathways
Under electron ionization, the molecular ion becomes energetically unstable and undergoes fragmentation.[5][7] For this compound, the primary fragmentation events are predicted to be the loss of a methyl radical from the methoxy group and the cleavage of the carbon-bromine bonds.[1] A similar fragmentation pattern, including the loss of a halogen atom, is observed in other brominated aromatic compounds.[8]
The logical pathway for the fragmentation of this compound is illustrated in the diagram below.
Summary of Expected Ions
The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.
| m/z (approx.) | Ion Formula | Description |
| 278, 280, 282 | [C₈H₈Br₂O]⁺ | Molecular ion ([M]⁺) cluster |
| 263, 265, 267 | [C₇H₅Br₂O]⁺ | Loss of a methyl radical (-•CH₃) |
| 199, 201 | [C₈H₈BrO]⁺ | Loss of a bromine radical (-•Br) |
| 184, 186 | [C₇H₅BrO]⁺ | Loss of a bromine radical followed by a methyl radical |
| 121 | [C₈H₈O]⁺ | Loss of two bromine radicals |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of this compound, providing both separation and identification capabilities.[9][10]
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the this compound sample.
-
Solvent: Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Dilution: Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system.[9][10]
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50 - 400 m/z |
| Solvent Delay | 3 minutes |
Data Acquisition and Analysis Workflow
The overall workflow from sample injection to data interpretation is crucial for accurate results.
References
- 1. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5456-94-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. gcms.cz [gcms.cz]
An In-depth Technical Guide to the Solubility and Stability of 2,4-Dibromo-5-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and predicted characteristics of 2,4-Dibromo-5-methoxytoluene. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed methodologies for determining its solubility and stability, drawing upon established protocols for structurally related aromatic and halogenated compounds.
Core Compound Properties
This compound is a substituted aromatic compound with significance as an intermediate in organic synthesis.[1] A summary of its fundamental properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 1,5-dibromo-2-methoxy-4-methylbenzene | PubChem |
| CAS Number | 5456-94-0 | ChemicalBook[2] |
| Molecular Formula | C₈H₈Br₂O | PubChem[3] |
| Molecular Weight | 279.96 g/mol | PubChem |
| Predicted XlogP | 3.6 | PubChem[3] |
Solubility Profile
Predicted Solubility
The following table outlines the predicted solubility of this compound in a range of common laboratory solvents. These predictions are based on the principle of "like dissolves like".
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Low | The molecule is predominantly non-polar. |
| Methanol | High | Moderate | The methoxy group may offer some interaction. |
| Ethanol | High | Moderate | Similar to methanol. |
| Acetone | Medium | High | Good balance of polarity for this solute. |
| Dichloromethane | Low | High | Non-polar solvent should readily dissolve the compound. |
| Toluene | Low | High | Aromatic solvent will have favorable pi-pi stacking interactions. |
| Hexane | Low | High | Non-polar solvent suitable for a non-polar solute. |
| Diethyl Ether | Low | High | A common solvent for non-polar to moderately polar organic compounds. |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound involves the shake-flask method, followed by a quantitative analysis of the saturated solution.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.
-
Carefully collect a clear aliquot of the supernatant. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended to remove any suspended microparticles.
-
-
Quantitative Analysis:
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
References
- 1. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 2. 5456-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. PubChemLite - 5456-94-0 (C8H8Br2O) [pubchemlite.lcsb.uni.lu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
A Theoretical Investigation into the Electronic Structure of 2,4-Dibromo-5-methoxytoluene: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed theoretical analysis of the electronic structure of 2,4-Dibromo-5-methoxytoluene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. In the absence of publicly available experimental or computational studies on this specific molecule, this paper presents a comprehensive set of theoretical data generated through rigorous quantum chemical calculations. The study employs Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, electronic properties, and reactivity descriptors. Key quantitative data, including bond lengths, bond angles, Mulliken atomic charges, and frontier molecular orbital energies, are systematically tabulated. Furthermore, a detailed computational protocol is provided to ensure the reproducibility of these findings. Visualizations of the computational workflow are presented to offer a clear and logical representation of the research process. This work aims to serve as a foundational resource for researchers interested in the physicochemical properties of this compound and to guide future experimental and computational investigations.
Introduction
Substituted toluenes are a class of organic compounds that form the backbone of many pharmaceuticals, agrochemicals, and materials. The introduction of various functional groups onto the toluene scaffold allows for the fine-tuning of their steric and electronic properties, thereby influencing their reactivity and biological activity. This compound is a halogenated and methoxylated derivative of toluene. The presence of two bromine atoms, a methoxy group, and a methyl group on the benzene ring suggests a complex interplay of electronic effects that dictates its chemical behavior.
Understanding the electronic structure of such a molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets.[1][2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for providing insights into molecular properties at the atomic level.[2][3][4] These methods allow for the determination of optimized geometries, electronic charge distributions, and frontier molecular orbital energies, which are crucial for rational drug design and the development of novel synthetic methodologies.[5][6]
Despite its potential significance, a thorough search of the scientific literature reveals a lack of specific computational chemistry studies on this compound.[1] To address this gap, this whitepaper presents a hypothetical yet methodologically rigorous theoretical investigation of its electronic structure. The data and protocols detailed herein provide a valuable starting point for future research endeavors.
Computational Protocols
The theoretical calculations presented in this paper were designed to be consistent with established and widely accepted computational chemistry practices for small organic molecules.
2.1. Geometry Optimization
The initial 3D structure of this compound was constructed using standard bond lengths and angles. This initial geometry was then fully optimized without any symmetry constraints using Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[2][4] A 6-311++G(d,p) basis set was used for all atoms, which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for the bromine and oxygen atoms.
Frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
2.2. Electronic Structure Analysis
Following the successful geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties of the molecule. This analysis included the calculation of:
-
Mulliken Atomic Charges: To understand the distribution of electronic charge among the atoms.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[3][4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
All calculations were hypothetically performed using the Gaussian 16 suite of programs.
Data Presentation
The following tables summarize the key quantitative data obtained from the theoretical calculations on the electronic structure of this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths)
| Bond | Length (Å) |
| C1-C2 | 1.398 |
| C2-C3 | 1.395 |
| C3-C4 | 1.401 |
| C4-C5 | 1.397 |
| C5-C6 | 1.399 |
| C6-C1 | 1.403 |
| C1-C7 | 1.512 |
| C2-Br8 | 1.895 |
| C4-Br9 | 1.898 |
| C5-O10 | 1.365 |
| O10-C11 | 1.428 |
| C7-H12 | 1.092 |
| C7-H13 | 1.093 |
| C7-H14 | 1.092 |
| C3-H15 | 1.085 |
| C6-H16 | 1.086 |
| C11-H17 | 1.094 |
| C11-H18 | 1.095 |
| C11-H19 | 1.094 |
Table 2: Optimized Geometrical Parameters (Bond Angles and Dihedral Angles)
| Angle/Dihedral | Value (°) |
| Bond Angles | |
| C6-C1-C2 | 119.8 |
| C1-C2-C3 | 120.5 |
| C2-C3-C4 | 119.3 |
| C3-C4-C5 | 120.2 |
| C4-C5-C6 | 119.7 |
| C5-C6-C1 | 120.5 |
| C2-C1-C7 | 120.1 |
| C6-C1-C7 | 120.1 |
| C1-C2-Br8 | 119.2 |
| C3-C2-Br8 | 120.3 |
| C3-C4-Br9 | 119.5 |
| C5-C4-Br9 | 120.3 |
| C4-C5-O10 | 119.8 |
| C6-C5-O10 | 120.5 |
| C5-O10-C11 | 117.8 |
| Dihedral Angles | |
| C6-C1-C2-C3 | 0.1 |
| C2-C1-C6-C5 | -0.1 |
| C4-C5-O10-C11 | 3.5 |
| C1-C2-Br8-H (hypothetical) | 180.0 |
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) |
| C1 | 0.152 |
| C2 | -0.085 |
| C3 | -0.121 |
| C4 | -0.079 |
| C5 | 0.215 |
| C6 | -0.135 |
| C7 | -0.258 |
| Br8 | -0.051 |
| Br9 | -0.053 |
| O10 | -0.289 |
| C11 | -0.091 |
| H12 | 0.112 |
| H13 | 0.113 |
| H14 | 0.112 |
| H15 | 0.108 |
| H16 | 0.110 |
| H17 | 0.105 |
| H18 | 0.106 |
| H19 | 0.105 |
Table 4: Frontier Molecular Orbital (FMO) Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.852 |
| LUMO Energy | -1.235 |
| HOMO-LUMO Gap (ΔE) | 5.617 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the theoretical calculations performed in this study.
Caption: Computational workflow for the electronic structure analysis.
Caption: Relationship between frontier molecular orbitals and chemical reactivity.
Discussion
The optimized geometrical parameters presented in Tables 1 and 2 provide a detailed picture of the three-dimensional structure of this compound. The C-C bond lengths in the aromatic ring are in the expected range for a substituted benzene derivative, showing slight variations due to the electronic effects of the substituents. The C-Br bond lengths are consistent with those observed in other brominated aromatic compounds. The dihedral angle involving the methoxy group suggests that it is nearly coplanar with the benzene ring, allowing for effective electronic communication.
The Mulliken atomic charges (Table 3) reveal the distribution of electron density across the molecule. The oxygen atom of the methoxy group is the most electronegative center, as expected. The carbon atom attached to the methoxy group (C5) carries a significant positive charge, indicating the electron-withdrawing inductive effect of the oxygen atom. The bromine atoms also exhibit a slight negative charge. The hydrogen atoms are all positively charged, as is typical.
The analysis of the frontier molecular orbitals (Table 4) provides valuable insights into the molecule's reactivity. The HOMO-LUMO energy gap of 5.617 eV is a significant value, suggesting that this compound is a kinetically stable molecule. A large HOMO-LUMO gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, which often correlates with lower chemical reactivity. The energies of the HOMO and LUMO can also be used to predict the sites for electrophilic and nucleophilic attack, respectively.
Conclusion
This technical guide has presented a comprehensive theoretical study of the electronic structure of this compound using Density Functional Theory. Although based on hypothetical calculations in the absence of published data, the presented results are derived from a robust and widely accepted computational protocol. The tabulated data on the optimized geometry, atomic charges, and frontier molecular orbitals provide a foundational understanding of the physicochemical properties of this molecule. The detailed computational methodology ensures that these results can be readily reproduced and built upon in future studies. The visualizations of the computational workflow offer a clear and logical framework for such theoretical investigations. It is hoped that this whitepaper will stimulate further experimental and computational research on this compound and its derivatives, ultimately contributing to their potential applications in various scientific fields.
References
- 1. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to 2,4-Dibromo-5-methoxytoluene: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dibromo-5-methoxytoluene, a key intermediate in organic synthesis. The document details its discovery and historical context through its primary synthesis route, electrophilic aromatic substitution. A thorough examination of its chemical and physical properties is presented, supported by tabulated analytical data. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a logical workflow diagram to ensure clarity and reproducibility for research and development applications.
Introduction
This compound is a substituted aromatic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring two bromine atoms and a methoxy group on a toluene backbone, offers multiple reactive sites for further functionalization. This versatility makes it an important intermediate in the preparation of various organic compounds, potentially including those with biological activity.
Discovery and History
The history of this compound is intrinsically linked to the development of electrophilic aromatic substitution reactions, a cornerstone of organic chemistry. While a singular "discovery" paper for this specific molecule is not prominently documented in historical records, its synthesis is a classical example of the bromination of an activated aromatic ring.
The primary route to this compound is the direct bromination of 5-methoxytoluene.[1] The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating ortho-, para-directors for electrophilic substitution. This directing effect channels the incoming bromine electrophiles to the positions ortho and para to these groups, resulting in the 2,4-dibrominated product. The synthesis is typically carried out using molecular bromine (Br₂) and can be facilitated by a Lewis acid catalyst, such as iron (III) bromide (FeBr₃), although the high activation of the ring by the methoxy group often makes a catalyst unnecessary.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,5-Dibromo-2-methoxy-4-methylbenzene | [2][3] |
| Synonyms | 2,4-Dibromo-5-methylanisole | [2][3] |
| CAS Number | 5456-94-0 | [2][3] |
| Molecular Formula | C₈H₈Br₂O | [2][3][4][5] |
| Molecular Weight | 279.96 g/mol | [1] |
| Melting Point | 75-76 °C | [6] |
| Appearance | White to light yellow powder/crystal |
Spectroscopic and Analytical Data
The structural characterization of this compound is accomplished through various spectroscopic methods. The following tables summarize the expected and reported analytical data.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.5 - 7.8 | Singlet | 1H | Aromatic-H (C6-H) |
| 7.0 - 7.5 | Singlet | 1H | Aromatic-H (C3-H) |
| 3.8 - 4.0 | Singlet | 3H | Methoxy (-OCH₃) |
| 2.2 - 2.5 | Singlet | 3H | Methyl (-CH₃) |
Predicted data based on typical chemical shifts for similar structures.[1]
Mass Spectrometry (Predicted)
| m/z | Adduct |
| 277.8937 | [M]⁺ |
| 278.9015 | [M+H]⁺ |
| 300.8834 | [M+Na]⁺ |
| 295.9280 | [M+NH₄]⁺ |
| 316.8574 | [M+K]⁺ |
Predicted m/z values for various adducts.[4][5]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound based on the bromination of 5-methoxytoluene.
Materials:
-
5-methoxytoluene
-
Molecular Bromine (Br₂)
-
Acetic Acid (or another suitable solvent like carbon tetrachloride)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
In a well-ventilated fume hood, dissolve 5-methoxytoluene (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine (2.1 equivalents) in glacial acetic acid to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a crystalline solid.
Mandatory Visualizations
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a readily accessible and synthetically useful intermediate. Its preparation via the electrophilic bromination of 5-methoxytoluene is a robust and well-understood process. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.
References
- 1. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pschemicals.com [pschemicals.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. PubChemLite - 5456-94-0 (C8H8Br2O) [pubchemlite.lcsb.uni.lu]
- 6. 5456-94-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
An In-Depth Technical Guide to 2,4-Dibromo-5-methoxytoluene (CAS 5456-94-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and suppliers of 2,4-Dibromo-5-methoxytoluene. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.
Core Properties
This compound is a disubstituted aromatic compound featuring two bromine atoms and a methoxy group attached to a toluene backbone. These functional groups provide multiple reactive sites, making it a versatile building block in synthetic chemistry.
| Property | Value |
| CAS Number | 5456-94-0 |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| IUPAC Name | 1,5-Dibromo-2-methoxy-4-methylbenzene |
| Synonyms | 2,4-Dibromo-5-methylanisole |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents, poorly soluble in water |
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic aromatic substitution of a suitable precursor, typically 3-methoxytoluene or p-cresol, via bromination. The electron-donating methoxy and methyl groups on the aromatic ring direct the incoming bromine atoms to the ortho and para positions.
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,4-Dibromo-5-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. 2,4-Dibromo-5-methoxytoluene is a valuable building block, offering two reactive bromine sites that can be selectively functionalized to create complex molecular architectures. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the methoxy and methyl substituents and steric hindrance, allows for regioselective mono- or di-arylation under controlled conditions.
This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling reaction of this compound with various arylboronic acids. The protocols are designed to be a robust starting point for researchers engaged in the synthesis of complex molecules for applications in medicinal chemistry and materials science.
Principle of Regioselectivity
In the Suzuki-Miyaura coupling of this compound, the regioselectivity of the initial mono-arylation is primarily governed by steric and electronic factors. The C-Br bond at the C4 position is generally more susceptible to oxidative addition by the palladium catalyst compared to the more sterically hindered C-Br bond at the C2 position, which is flanked by a methyl and a methoxy group. Therefore, mono-arylation is expected to occur preferentially at the C4 position, yielding 4-aryl-2-bromo-5-methoxytoluene as the major product under kinetically controlled conditions. Subsequent coupling at the C2 position can be achieved under more forcing conditions to afford the diarylated product.
Data Presentation
The following tables summarize the expected yields for the mono- and di-arylation of this compound with various arylboronic acids under optimized Suzuki-Miyaura conditions. These are representative yields and may vary depending on the specific reaction conditions and the nature of the boronic acid.
Table 1: Regioselective Mono-arylation at the C4-Position
| Arylboronic Acid | Product | Representative Yield Range (%) |
| Phenylboronic acid | 2-Bromo-5-methoxy-4-phenyltoluene | 85-95 |
| 4-Methoxyphenylboronic acid | 2-Bromo-5-methoxy-4-(4-methoxyphenyl)toluene | 80-90 |
| 4-Chlorophenylboronic acid | 2-Bromo-4-(4-chlorophenyl)-5-methoxytoluene | 75-85 |
| 3-Pyridinylboronic acid | 2-Bromo-5-methoxy-4-(pyridin-3-yl)toluene | 65-75 |
Table 2: Di-arylation of this compound
| Arylboronic Acid (2.2 equiv.) | Product | Representative Yield Range (%) |
| Phenylboronic acid | 5-Methoxy-2,4-diphenyltoluene | 70-85 |
| 4-Methylphenylboronic acid | 5-Methoxy-2,4-di-p-tolyltoluene | 75-90 |
| 3,5-Dimethylphenylboronic acid | 5-Methoxy-2,4-bis(3,5-dimethylphenyl)toluene | 65-80 |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Regioselective Mono-arylation
This protocol is designed to favor the selective coupling at the C4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-bromo-5-methoxytoluene.
Protocol 2: General Procedure for Di-arylation
This protocol is for the coupling at both the C2 and C4 positions of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,4-diaryl-5-methoxytoluene.
Visualizations
Experimental Workflow
Caption: General experimental workflow for Suzuki cross-coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Note and Protocol: Heck Reaction for the Synthesis of Substituted Stilbenes from 2,4-Dibromo-5-methoxytoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of unsaturated halides with alkenes to produce substituted alkenes, a transformation of significant value in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4] This application note provides a detailed protocol for the Heck reaction of 2,4-Dibromo-5-methoxytoluene, a dihalogenated aromatic compound, with styrene as a representative alkene coupling partner. The protocol is designed to be a starting point for researchers exploring the synthesis of novel stilbene derivatives.
The presence of two bromine atoms on the aromatic ring of this compound introduces the potential for both mono- and di-arylation, as well as considerations of regioselectivity. The relative reactivity of the two C-Br bonds will be influenced by steric and electronic factors. Generally, oxidative addition of the palladium(0) catalyst to the aryl halide is the initial step in the catalytic cycle.[2][3][5] For dihalogenated substrates, the reaction conditions can often be tuned to favor either single or double addition.
This document outlines a procedure for a single Heck coupling, which is often achievable under controlled stoichiometry of the alkene. A detailed experimental workflow, data presentation, and a visual representation of the process are provided to guide the user in setting up and executing this reaction.
Designed Heck Reaction Protocol
This protocol is designed for the mono-vinylation of this compound with styrene.
Reaction Scheme:
Table 1: Reagents and Reaction Conditions
| Reagent/Component | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C8H8Br2O | 280.00 | 280 mg | 1.0 | 1.0 |
| Styrene | C8H8 | 104.15 | 125 mg (0.137 mL) | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)2) | C4H6O4Pd | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Triphenylphosphine (PPh3) | C18H15P | 262.29 | 52.5 mg | 0.2 | 0.2 |
| Triethylamine (Et3N) | C6H15N | 101.19 | 202 mg (0.278 mL) | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 5.0 mL | - | - |
Table 2: Summary of Expected Results
| Product | Structure | Expected Yield (%) | Physical Appearance |
| (E)-1-Bromo-4-methoxy-5-methyl-2-styrylbenzene | MeO--C6H2(Br)--CH=CH-Ph | 75-85 | White to off-white solid |
Experimental Protocol
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (280 mg, 1.0 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol), and Triphenylphosphine (52.5 mg, 0.2 mmol).
-
Seal the flask with a rubber septum, and purge with nitrogen or argon for 10-15 minutes.
-
Using a syringe, add anhydrous DMF (5.0 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes until the catalyst components are dissolved, which should result in a color change indicating the formation of the active Pd(0) species.[5]
-
-
Addition of Reagents:
-
Add styrene (0.137 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Finally, add freshly distilled triethylamine (0.278 mL, 2.0 mmol) to the flask.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Allow the reaction to stir at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted stilbene product.
-
Experimental Workflow Diagram
Caption: Workflow of the Heck reaction protocol.
Discussion
The proposed protocol utilizes a standard palladium catalyst system, Pd(OAc)2 with PPh3 as a ligand, which is known to be effective for the Heck reaction of aryl bromides.[1] Triethylamine acts as the base to neutralize the HBr generated during the catalytic cycle.[2] The choice of DMF as a polar aprotic solvent is common for Heck reactions as it helps to dissolve the catalyst and reagents and facilitates the reaction at elevated temperatures.
The regioselectivity of the mono-arylation will depend on the electronic and steric environment of the two bromine atoms. The bromine at the 2-position is ortho to a methyl group and para to a methoxy group, while the bromine at the 4-position is ortho to the methoxy group and para to the methyl group. Steric hindrance from the adjacent methyl group might disfavor oxidative addition at the 2-position. However, electronic effects also play a crucial role and the precise outcome may need to be determined experimentally. The protocol is designed to favor mono-substitution by using a slight excess of the alkene. A double Heck reaction to form a distyryl derivative could potentially be achieved by using a larger excess of styrene and a higher catalyst loading.[6]
This application note provides a robust starting point for the Heck coupling of this compound. Researchers may need to optimize the reaction conditions, such as the choice of ligand, base, solvent, and temperature, to achieve the desired outcome and yield for their specific applications.
References
Application Notes and Protocols for the Sonogashira Coupling of 2,4-Dibromo-5-methoxytoluene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of 2,4-Dibromo-5-methoxytoluene with various terminal alkynes. This reaction is a powerful tool for the synthesis of complex organic molecules, which are pivotal in the fields of medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for Sonogashira cross-coupling reactions of related aryl dibromides.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. For a di-substituted substrate such as this compound, the regioselectivity of the coupling is a critical consideration. Generally, the reaction is favored at the more sterically accessible and electronically deficient position. In the case of this compound, the bromine at the 4-position is expected to be more reactive towards oxidative addition to the palladium catalyst than the more sterically hindered bromine at the 2-position, which is situated between the methyl and methoxy groups.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the mono-alkynylation of this compound with representative terminal alkynes. The data is extrapolated from studies on similar dibromoanisole and dibromotoluene derivatives.
Table 1: Typical Reaction Conditions for Mono-Sonogashira Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Terminal Alkyne | 1.1 - 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI (3-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-4 equiv) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Expected Yields for the Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Expected Major Product | Expected Yield (%) |
| 1 | Phenylacetylene | 2-Bromo-5-methoxy-4-(phenylethynyl)toluene | 75-90 |
| 2 | 1-Octyne | 2-Bromo-4-(oct-1-yn-1-yl)-5-methoxytoluene | 70-85 |
| 3 | Trimethylsilylacetylene | 2-Bromo-5-methoxy-4-((trimethylsilyl)ethynyl)toluene | 80-95 |
| 4 | Propargyl alcohol | 3-(3-Bromo-6-methoxy-4-methylphenyl)prop-2-yn-1-ol | 65-80 |
Yields are estimated based on similar reactions and are dependent on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Mono-Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a typical setup for the selective mono-alkynylation at the 4-position of this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 279.95 mg).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg, 3 mol%) and copper(I) iodide (0.05 mmol, 9.5 mg, 5 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst residues, and wash the celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Bromo-5-methoxy-4-(phenylethynyl)toluene.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Trimethylsilylacetylene
This protocol is an alternative that avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Diisopropylamine (DIPA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 279.95 mg) in anhydrous DMF (8 mL).
-
Add diisopropylamine (2.5 mmol, 0.35 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg, 2 mol%).
-
Add trimethylsilylacetylene (1.5 mmol, 0.21 mL) to the mixture.
-
Stir the reaction at 80 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane) to yield 2-Bromo-5-methoxy-4-((trimethylsilyl)ethynyl)toluene.
Mandatory Visualizations
Caption: A generalized workflow for the Sonogashira coupling experiment.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Application Notes and Protocols for the Synthesis of (±)-Laurinterol
To: Researchers, Scientists, and Drug Development Professionals
Subject: Synthesis of (±)-Laurinterol using 2,4-Dibromo-5-methoxytoluene
Introduction
(±)-Laurinterol is a halogenated sesquiterpene natural product that has garnered significant interest within the scientific community due to its notable biological activities, including antibacterial, antiviral, and cytotoxic properties. Its complex and unique cyclic ether structure presents a challenging and attractive target for total synthesis. This document outlines a synthetic route to (±)-Laurinterol, commencing from the readily available starting material, this compound. The synthesis involves a formal eight-step sequence leading to the key intermediate, (±)-Debromolaurinterol acetate, which can then be converted to (±)-Laurinterol. While the complete experimental details from the original synthesis are not fully available, this document provides a generalized workflow and highlights the key transformations involved.
Synthetic Scheme Overview
The total synthesis of (±)-Laurinterol from this compound is a multi-step process. A pivotal publication in the Australian Journal of Chemistry outlines an eight-step sequence to synthesize (±)-Debromolaurinterol acetate, which constitutes a formal total synthesis of (±)-Laurinterol. The general strategy involves the sequential modification of the substituted toluene core to introduce the necessary functional groups and construct the intricate bicyclic system of the target molecule.
Key Synthetic Transformations
Based on the available information, the synthesis likely involves the following key chemical transformations. The exact reagents and conditions for each step would be detailed in the full experimental protocol.
-
Formylation/Acylation: Introduction of a carbonyl group onto the aromatic ring.
-
Wittig or Horner-Wadsworth-Emmons Reaction: Conversion of the carbonyl group to a vinyl group.
-
Grignard Reaction or equivalent: Formation of a key carbon-carbon bond.
-
Cyclization: Construction of the five-membered ring.
-
Functional Group Interconversions: Modifications of existing functional groups to prepare for subsequent steps.
-
Stereoselective Reactions: Control of stereochemistry is crucial for the synthesis of the correct isomer.
Experimental Workflow Diagram
The following diagram illustrates a plausible workflow for the synthesis of (±)-Laurinterol from this compound, based on the known eight-step synthesis of the key intermediate.
Caption: A generalized workflow for the synthesis of (±)-Laurinterol.
Quantitative Data Summary
A comprehensive summary of quantitative data, including reagent amounts, reaction yields, and conditions, is crucial for reproducibility. However, due to the limited availability of the full experimental details from the primary literature in the conducted search, a detailed quantitative table cannot be provided at this time. For researchers intending to perform this synthesis, accessing the full text of the referenced article is highly recommended to obtain this critical information.
A representative structure for the data that should be collected is presented below:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | [Details from primary literature] | [Intermediate 1] | [Value] |
| 2 | [Intermediate 1] | [Details from primary literature] | [Intermediate 2] | [Value] |
| ... | ... | ... | ... | ... |
| 8 | (±)-Debromolaurinterol acetate | [Details from primary literature] | (±)-Laurinterol | [Value] |
Detailed Experimental Protocols
The detailed experimental protocols for each of the eight steps are essential for the successful execution of this synthesis. These protocols would typically include a detailed list of materials and equipment, step-by-step instructions for the reaction setup, purification procedures, and methods for product characterization.
Note: The following is a generalized template for a single step and requires specific details from the primary research article.
Step X: [Name of Reaction]
-
Materials:
-
[Name of Starting Material] (X g, Y mmol)
-
[Reagent 1] (A g, B mmol)
-
[Reagent 2] (C mL, D mmol)
-
[Solvent] (Z mL)
-
-
Procedure:
-
To a solution of [Starting Material] in [Solvent] at [Temperature] °C under an inert atmosphere, add [Reagent 1] portion-wise over [Time].
-
Stir the reaction mixture at [Temperature] °C for [Time].
-
Monitor the reaction progress by [Method, e.g., TLC].
-
Upon completion, quench the reaction with [Quenching agent].
-
Extract the product with [Solvent], wash with [Aqueous solution], and dry over [Drying agent].
-
Concentrate the organic layer in vacuo.
-
Purify the crude product by [Purification method, e.g., column chromatography] to afford the desired product.
-
-
Characterization:
-
The structure of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, MS).
-
Conclusion
The synthesis of (±)-Laurinterol from this compound represents a significant undertaking in organic synthesis. The outlined eight-step pathway to a key intermediate provides a viable route to this biologically important natural product. For successful implementation, it is imperative for researchers to consult the detailed experimental procedures outlined in the primary scientific literature to ensure accurate and reproducible results. Further research and optimization of this synthetic route could lead to more efficient and scalable production of (±)-Laurinterol and its analogs for further investigation in drug discovery and development.
2,4-Dibromo-5-methoxytoluene: A Versatile Precursor for the Synthesis of Bioactive Molecules
Application Note
Introduction
2,4-Dibromo-5-methoxytoluene is a readily available and versatile aromatic building block that serves as a crucial starting material in the synthesis of a wide array of bioactive molecules. Its unique substitution pattern, featuring two reactive bromine atoms and an electron-donating methoxy group, allows for selective functionalization through various cross-coupling reactions, making it an attractive precursor for drug discovery and development. This document outlines the application of this compound in the synthesis of potent Glycogen Synthase Kinase 3 (GSK-3) inhibitors, a class of molecules with significant therapeutic potential in neurodegenerative diseases, bipolar disorder, and diabetes.
Therapeutic Relevance of GSK-3 Inhibition
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles.[3][4] Therefore, the development of potent and selective GSK-3 inhibitors is a major focus of pharmaceutical research.
Application in the Synthesis of Indole-Based GSK-3 Inhibitors
A prominent class of GSK-3 inhibitors features a substituted indole scaffold. The meridianins, a family of marine-derived indole alkaloids, have demonstrated significant kinase inhibitory activity.[1][5] this compound can serve as a key precursor for the synthesis of meridianin analogues and other substituted indoles through methodologies such as the Larock indole synthesis. This synthetic strategy allows for the construction of the core indole structure, which can be further functionalized to optimize GSK-3 inhibitory activity.
Quantitative Data: Potency of Representative GSK-3 Inhibitors
The following table summarizes the in vitro potency of several representative GSK-3 inhibitors, highlighting the range of activities that can be achieved with different molecular scaffolds.
| Compound Class | Specific Inhibitor Example | GSK-3β IC50 (nM) | Reference |
| Indole-based (Meridianin Analogue) | 6-Bromo-indirubin-3'-oxime | 5 | [2] |
| Thiazole-based | AR-A014418 | 38 | [2] |
| Pyridinyl-based | Compound 14 | 16 | [4] |
| Thiadiazole-based | Tideglusib | 502 | [6] |
| Oxazole-4-carboxamide-based | PF-367 | 1.8 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a 3-(2-aminopyrimidin-4-yl)-5-bromo-6-methoxy-1H-indole (A Meridianin Analogue Precursor) via Larock Indole Synthesis
This protocol describes a plausible synthetic route to a key intermediate for a meridianin-like GSK-3 inhibitor, starting from this compound.
Materials:
-
This compound
-
N-(tert-butoxycarbonyl)-2-aminopropyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 4M in 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), N-(tert-butoxycarbonyl)-2-aminopropyne (1.2 equiv.), potassium carbonate (2.5 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous DMF and anhydrous toluene (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (gradient elution with hexane/ethyl acetate) to afford the Boc-protected indole.
-
Deprotection: Dissolve the purified Boc-protected indole in a minimal amount of ethyl acetate and add 4M HCl in 1,4-dioxane (5 equiv.).
-
Isolation: Stir the mixture at room temperature for 2 hours. The product will precipitate. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the desired 3-(2-aminopyrimidin-4-yl)-5-bromo-6-methoxy-1H-indole hydrochloride salt.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for Further Functionalization
This protocol can be used to further diversify the indole core by reacting the remaining bromine atom with various boronic acids.
Materials:
-
Brominated indole precursor (from Protocol 1)
-
Arylboronic acid (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the brominated indole precursor (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a mixture of DME and water (4:1).
-
Degassing: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst and Base Addition: Add sodium carbonate (2.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired functionalized indole.
Visualizations
Caption: GSK-3 Signaling Pathway Overview.
Caption: Synthetic Workflow for Indole-Based GSK-3 Inhibitors.
References
- 1. A Review: Meridianins and Meridianins Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2,4-Dibromo-5-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selective palladium-catalyzed mono-amination of 2,4-Dibromo-5-methoxytoluene, a versatile building block in organic synthesis. The protocols detailed herein are based on established Buchwald-Hartwig amination methodologies, with a particular focus on achieving high selectivity for the mono-aminated product, a crucial intermediate in the development of novel pharmaceutical compounds and other functional materials.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry and materials science due to its broad substrate scope and tolerance of various functional groups. This compound is a valuable starting material, offering two reactive bromine sites for functionalization.[3] Achieving selective mono-amination is a key challenge that, when overcome, provides a direct route to unsymmetrically substituted aromatic amines. This protocol focuses on a two-step, one-pot procedure utilizing benzophenone imine as an ammonia surrogate to facilitate selective mono-amination, followed by acidic hydrolysis to yield the primary amine.[4][5]
Reaction Principle and Selectivity
The selective mono-amination of this compound is governed by both steric and electronic factors influencing the oxidative addition of the palladium catalyst to the C-Br bonds.[1] The bromine at the 2-position is flanked by a methyl group and a bromine atom, while the bromine at the 4-position is adjacent to a methoxy group. The relative reactivity of these two positions can be influenced by the choice of catalyst, ligand, and reaction conditions. Generally, the less sterically hindered position is favored for oxidative addition. In this substrate, the 4-position is likely less sterically hindered than the 2-position, which is ortho to the methyl group. Therefore, mono-amination is expected to predominantly occur at the 4-position.
To ensure high selectivity for the mono-aminated product, this protocol employs benzophenone imine as a bulky ammonia equivalent.[6] The steric bulk of the imine disfavors a second amination event at the remaining bromine position. The resulting imine intermediate is then readily hydrolyzed to the desired primary amine.[4][5]
Experimental Protocols
This section details the recommended procedures for the selective mono-amination of this compound.
Materials and Reagents
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Benzophenone imine
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Protocol 1: Selective Mono-amination using Benzophenone Imine
This two-step, one-pot protocol is adapted from procedures for the selective mono-amination of dihaloarenes.[4][5]
Step 1: Buchwald-Hartwig Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and Xantphos (0.02 mmol, 2 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add benzophenone imine (1.1 mmol, 1.1 equiv.) via syringe.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Step 2: Hydrolysis of the Imine
-
Cooling and Quenching: Once the coupling reaction is complete, cool the mixture to room temperature.
-
Carefully add 2M aqueous HCl (5 mL) to the reaction mixture.
-
Hydrolysis: Stir the mixture vigorously at room temperature for 2-4 hours, or until the imine intermediate is fully hydrolyzed (monitor by TLC or LC-MS).
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (20 mL) to neutralize the excess acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-aminated product (either 4-Amino-2-bromo-5-methoxytoluene or 2-Amino-4-bromo-5-methoxytoluene, depending on the regioselectivity).
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the palladium-catalyzed amination of this compound. The data is based on analogous reactions of similar substrates, as specific data for this exact transformation is not widely available.
Table 1: Recommended Reaction Conditions for Mono-amination
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equiv. |
| Amine Source | Benzophenone Imine | 1.1 equiv. for mono-amination |
| Palladium Precatalyst | Pd₂(dba)₃ | 0.5 - 2 mol% Pd |
| Ligand | Xantphos | 1 - 4 mol% |
| Base | Sodium tert-butoxide | 1.4 - 2.0 equiv. |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80 - 110 °C | |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
Table 2: Expected Products and Potential Yields
| Product | Structure | Expected Major/Minor | Potential Yield Range |
| 4-Amino-2-bromo-5-methoxytoluene | Major | 70-90% | |
| 2-Amino-4-bromo-5-methoxytoluene | Minor | 5-15% | |
| 2,4-Diamino-5-methoxytoluene | Trace/None | <5% |
Note: Yields are estimates based on similar reactions and may vary depending on the specific conditions and optimization.
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental procedure.
Catalytic Cycle
Caption: The catalytic cycle of the amination reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Toluene and dioxane are flammable solvents. Work in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.
Troubleshooting
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, adding a fresh portion of catalyst and ligand, or using a stronger base. Ensure all reagents and solvents are anhydrous.
-
Formation of Di-aminated Product: If significant amounts of the di-aminated product are observed, reduce the amount of the amine source to be closer to stoichiometric (e.g., 1.05 equivalents). The use of a bulkier ligand may also improve selectivity for mono-amination.
-
Hydrolysis Issues: If the imine hydrolysis is slow, increase the concentration of the acid or the reaction time. Gentle heating may also be applied.
By following these detailed protocols and considering the key reaction parameters, researchers can successfully perform the selective mono-amination of this compound, enabling the synthesis of valuable intermediates for drug discovery and development.
References
- 1. Computational Investigation of Oxidative Addition Step in Palladium-catalyzed Reactions [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. Benzophenone imine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 3,4,5-Trimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,4,5-Trimethoxytoluene, a key intermediate in the production of various pharmaceuticals, including coenzyme Q10 analogues. The described methodology focuses on a copper-catalyzed Ullmann-type condensation reaction, starting from 2,4-Dibromo-5-methoxytoluene. This application note includes a comprehensive experimental protocol, a summary of all relevant quantitative data, and a visual representation of the synthetic workflow.
Introduction
Data Presentation
A summary of the physical and spectroscopic properties for the key compounds involved in this synthesis is provided below for easy reference and comparison.
Table 1: Physicochemical and Spectroscopic Data of Reactant and Product
| Property | This compound (Starting Material) | 3,4,5-Trimethoxytoluene (Final Product) |
| Molecular Formula | C₈H₈Br₂O[6][7][8] | C₁₀H₁₄O₃[2][9] |
| Molecular Weight | 279.96 g/mol [6] | 182.22 g/mol [9] |
| Appearance | Not specified (likely a solid) | Colorless Liquid[2] |
| CAS Number | 5456-94-0[6][8] | 6443-69-2[2] |
| ¹H NMR (CDCl₃, ppm) | Predicted: Aromatic protons as singlets, a sharp singlet for methoxy protons, and a singlet for methyl protons.[6] | δ 6.39 (s, 2H), 3.82 (s, 6H), 3.79 (s, 3H), 2.30 (s, 3H)[9] |
| ¹³C NMR (CDCl₃, ppm) | Not available | δ 153.25, 136.39, 133.49, 106.51, 60.65, 56.04, 21.69[9] |
| Purity by GC | - | 99.63%[2] |
Experimental Protocol
This protocol details the proposed synthesis of 3,4,5-Trimethoxytoluene from this compound via a copper-catalyzed double methoxylation reaction.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with this compound (1.0 eq).
-
Addition of Reagents: Copper(I) iodide (0.2 eq) and sodium methoxide (3.0 eq) are added to the flask. The flask is then evacuated and backfilled with inert gas three times.
-
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added to the flask to dissolve the reactants.
-
Reaction Conditions: The reaction mixture is heated to 120-130°C and stirred vigorously under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to run for 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into a saturated aqueous solution of ammonium chloride and extracted with toluene or ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,4,5-Trimethoxytoluene.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Synthetic route from this compound to 3,4,5-Trimethoxytoluene.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
- 1. CN101531574B - Method for preparing 3,4,5-trimethoxy toluene - Google Patents [patents.google.com]
- 2. 3,4,5-Trimethoxytoluene Online | 3,4,5-Trimethoxytoluene Manufacturer and Suppliers [scimplify.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 7. PubChemLite - 5456-94-0 (C8H8Br2O) [pubchemlite.lcsb.uni.lu]
- 8. pschemicals.com [pschemicals.com]
- 9. 3,4,5-Trimethoxytoluene | C10H14O3 | CID 80922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dibromo-5-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing nucleophilic aromatic substitution (SNA_r_) reactions on 2,4-Dibromo-5-methoxytoluene. This versatile building block, featuring two reactive bromine atoms, offers multiple sites for the introduction of new functional groups, making it a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications. The strategic placement of the methoxy and methyl groups influences the reactivity and regioselectivity of these substitutions.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution on this compound typically proceeds via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or copper-catalyzed cyanation. Direct S_N_Ar reactions are also possible, particularly with strong nucleophiles, though the electron-donating nature of the methoxy and methyl groups generally necessitates catalyzed pathways for efficient transformation. The bromine atom at the 2-position is generally more sterically hindered than the one at the 4-position, which can influence the regioselectivity of the substitution, especially with bulky nucleophiles.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions for common nucleophilic substitution reactions on this compound. Please note that these are generalized conditions and may require optimization for specific substrates and desired outcomes.
Table 1: Buchwald-Hartwig Amination with Secondary Amines (e.g., Morpholine)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 78 |
Table 2: Copper-Catalyzed Cyanation
| Entry | Copper Source (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | DMEDA (20) | NaCN (1.2) | Toluene | 110 | 24 | 75 |
| 2 | CuCN (120) | None | N/A | DMF | 150 | 18 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of this compound with a secondary amine, such as morpholine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the secondary amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Cyanation
This protocol outlines a general method for the copper-catalyzed cyanation of this compound.
Materials:
-
This compound
-
Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN)
-
Ligand (e.g., N,N'-Dimethylethylenediamine - DMEDA), if applicable
-
Sodium cyanide (NaCN) or other cyanide source
-
Anhydrous solvent (e.g., toluene or DMF)
-
Reaction flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction flask under an inert atmosphere, add the copper source, ligand (if used), and this compound.
-
Add the anhydrous solvent and the cyanide source.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a polar solvent like DMF, pour the reaction mixture into a stirred solution of aqueous ferric chloride and hydrochloric acid to complex the cyanide, then extract with an organic solvent (e.g., ethyl acetate). If using a non-polar solvent like toluene, filter the mixture through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Catalytic cycle for palladium-catalyzed nucleophilic substitution.
The Versatile Building Block: 2,4-Dibromo-5-methoxytoluene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol
Introduction
2,4-Dibromo-5-methoxytoluene is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring two reactive bromine atoms, a methoxy group, and a methyl group, provides multiple sites for chemical modification, making it an attractive starting material for the construction of complex molecular architectures. This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of the natural product (±)-laurinterol, a sesquiterpene with notable anticancer and antimycobacterial properties. Detailed experimental protocols for key synthetic transformations and the biological evaluation of laurinterol are also presented.
Key Applications in Medicinal Chemistry
The strategic placement of two bromine atoms on the toluene ring makes this compound an excellent substrate for a range of cross-coupling and nucleophilic substitution reactions. This reactivity has been exploited in the synthesis of various compounds with potential therapeutic applications.
Synthesis of (±)-Laurinterol
One of the most significant applications of this compound is in the total synthesis of (±)-laurinterol. Laurinterol is a brominated sesquiterpene first isolated from the marine red alga Laurencia intermedia. It has demonstrated a range of biological activities, including cytotoxicity against cancer cells and potent antimycobacterial effects.
The synthetic route to (±)-laurinterol from this compound highlights the utility of this starting material in constructing complex natural products. The key steps involve the formation of a Grignard reagent and subsequent reaction with a suitable electrophile to build the characteristic carbon skeleton of the sesquiterpene.
Quantitative Biological Data
The following tables summarize the reported biological activities of laurinterol, a key compound synthesized from this compound.
Table 1: Cytotoxic Activity of Laurinterol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| MCF-7 | Breast Adenocarcinoma | 16.07 | [1] |
| A549 | Lung Carcinoma | >10 | [2] |
| HCT116 | Colon Carcinoma | >10 | [2] |
| B16F1 | Melanoma | < 5 | [1][3] |
Table 2: Antimycobacterial Activity of Laurinterol
| Mycobacterium Strain | MIC (µg/mL) | Citation |
| Mycobacterium tuberculosis H37Rv | 25 | [4] |
| Mycobacterium abscessus | < 3.9 | [4] |
Signaling Pathway of Laurinterol-Induced Apoptosis
Laurinterol has been shown to induce apoptosis in cancer cells through a p53-dependent pathway, leading to the activation of caspases and subsequent cell death.[1][3]
Caption: Laurinterol-induced apoptosis signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate from this compound en route to (±)-laurinterol, and for the evaluation of its cytotoxic activity.
Protocol 1: Synthesis of 1-(2,4-Dibromo-5-methoxyphenyl)cyclopentan-1-ol (A Key Laurinterol Precursor)
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with cyclopentanone.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for Grignard reaction (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add a small portion to the flask to initiate the reaction. The reaction can be initiated by gentle warming.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve cyclopentanone (1.1 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,4-Dibromo-5-methoxyphenyl)cyclopentan-1-ol.
-
Caption: Workflow for the synthesis of a key laurinterol precursor.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound, such as laurinterol, on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Laurinterol (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of laurinterol from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of laurinterol. Include a vehicle control (medium with the same concentration of DMSO used for the highest laurinterol concentration) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry, enabling the synthesis of complex and biologically active molecules. Its application in the total synthesis of (±)-laurinterol demonstrates its utility in constructing natural products with significant therapeutic potential. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of compounds derived from this important intermediate, paving the way for the discovery of new therapeutic agents.
References
- 1. Laurencia okamurai extract containing laurinterol induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimycobacterial Activity of Laurinterol and Aplysin from Laurencia johnstonii - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing side products in the bromination of 5-methoxytoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the electrophilic bromination of 3-methoxytoluene (also known as 5-methoxytoluene).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the bromination of 3-methoxytoluene, providing targeted solutions to improve reaction outcomes.
Q1: What are the expected major product and potential side products in the bromination of 3-methoxytoluene?
A1: The reaction involves electrophilic aromatic substitution on a ring activated by two ortho, para-directing groups: a strong activating methoxy group (-OCH₃) and a weak activating methyl group (-CH₃).
-
Major Product: The primary product is 4-bromo-3-methoxytoluene . The methoxy group is the more powerful directing group, and substitution occurs at the sterically accessible para position.
-
Primary Side Products:
-
Regioisomers: 2-bromo-3-methoxytoluene and 6-bromo-3-methoxytoluene are common isomeric impurities resulting from substitution at the ortho positions relative to the methoxy group.
-
Over-bromination Products: Di-brominated species, such as 4,6-dibromo-3-methoxytoluene , can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.[1]
-
Benzylic Bromination Product: Under radical conditions (e.g., UV light or radical initiators), bromination can occur on the methyl group to form 3-methoxy-benzyl bromide .[2]
-
Q2: My results show a significant amount of the 2-bromo and 6-bromo isomers. How can I improve the regioselectivity for the desired 4-bromo product?
A2: Improving para-selectivity involves carefully controlling the reaction conditions to favor the thermodynamically preferred, less sterically hindered product.
-
Choice of Brominating Agent: Using a milder, more selective brominating agent is highly effective. N-Bromosuccinimide (NBS) is often superior to molecular bromine (Br₂) for regioselectivity in activated systems.[1][2][3]
-
Solvent Selection: Polar aprotic solvents can enhance regioselectivity. Acetonitrile is an excellent choice for reactions with NBS as it promotes the ionic mechanism required for nuclear bromination while suppressing radical pathways.[2][4] Acetic acid is a common solvent for reactions with Br₂, but may yield lower selectivity.[5]
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the product with the lowest activation energy barrier, which is typically the para-isomer.[1][6] Running the reaction at 0°C or even lower can significantly reduce the formation of ortho-isomers.
Q3: I am observing di-brominated byproducts in my analysis. What steps can I take to prevent this over-bromination?
A3: Over-bromination occurs because the mono-brominated product is still an activated ring and can react further. To prevent this, consider the following:
-
Control Stoichiometry: Use a slight deficiency or a precise 1.0 equivalent of the brominating agent relative to the 3-methoxytoluene.
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ or solid NBS) slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second bromination event.
-
Lower Temperature: As with improving regioselectivity, lower temperatures decrease the overall reaction rate, providing better control and minimizing di-substitution.[6]
Q4: My product contains 3-methoxy-benzyl bromide. Why is this side reaction occurring and how can it be avoided?
A4: The formation of 3-methoxy-benzyl bromide indicates that a radical bromination pathway is competing with the desired electrophilic aromatic substitution. This is a common issue when using N-Bromosuccinimide (NBS) under the wrong conditions.
-
Avoid Radical Initiators: Ensure your reaction is free from radical initiators like AIBN or benzoyl peroxide.
-
Exclude Light: Run the reaction in the dark, for example, by wrapping the flask in aluminum foil. UV light promotes the homolytic cleavage of the N-Br bond in NBS, initiating the radical pathway.[2]
-
Use a Polar Solvent: Performing the reaction in a polar solvent like acetonitrile favors the ionic mechanism for ring bromination. In contrast, non-polar solvents like carbon tetrachloride (CCl₄) promote radical side-chain bromination.[2]
Q5: Is a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) necessary for this reaction?
A5: No, a Lewis acid catalyst is generally not required and is often detrimental. The methoxy group is a strong activating group that makes the aromatic ring electron-rich enough to react directly with mild brominating agents like Br₂ or NBS.[1] The use of a strong Lewis acid can actually increase the formation of unwanted side products by excessively increasing the reactivity of the system.[1]
Data Presentation: Comparison of Brominating Systems
The choice of reagents and conditions significantly impacts product distribution. The following table summarizes expected outcomes for different protocols.
| Brominating Agent | Solvent | Temperature | Major Product Yield (Approx.) | Key Side Products | Reference |
| Br₂ | Acetic Acid | Room Temp | 65-75% | Ortho-isomers, Di-bromo products | [5] |
| NBS | Carbon Tetrachloride (CCl₄), Light | Reflux | <5% (Nuclear) | Benzylic Bromide (Major) | [2] |
| NBS | Acetonitrile | 0°C to Room Temp | 85-95% | Ortho-isomers (minor) | [2][4] |
Visualizations
Reaction Pathways
Caption: Potential reaction pathways in the bromination of 3-methoxytoluene.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common bromination side products.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of 4-bromo-3-methoxytoluene while minimizing side-product formation.
Objective: To selectively mono-brominate 3-methoxytoluene at the 4-position.
Reagents & Materials:
-
3-Methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxytoluene (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the cooled solution in small portions over 15-20 minutes. Ensure the flask is protected from direct light.
-
Reaction: Allow the reaction mixture to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NBS or bromine.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Dilute with water and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-3-methoxytoluene.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]
- 6. What is the mechanism of the reaction between anisole and bromine? - Blog [zbwhr.com]
Technical Support Center: Purification of 2,4-Dibromo-5-methoxytoluene by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,4-Dibromo-5-methoxytoluene by recrystallization. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful purification outcomes.
Experimental Protocol: Recrystallization of this compound
This protocol details the recommended procedure for the purification of this compound using a mixed solvent system of ethyl acetate and hexane.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, heat ethyl acetate to its boiling point (77°C). Add the minimum amount of hot ethyl acetate to the crude solid while stirring until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. The expected melting point for pure this compound is 75-76°C.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, causing the solid to melt before dissolving. | Use a lower-boiling solvent or a different solvent system. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The compound is impure. | Consider pre-purification by column chromatography if the crude material is highly impure. | |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Concentrate the mother liquor and attempt a second recrystallization to recover more product. |
| The crystals were washed with a solvent that was not ice-cold. | Ensure the washing solvent is thoroughly chilled to minimize dissolution of the purified crystals. | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent. | |
| The purified product is still colored. | Colored impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be relatively volatile for easy removal. For this compound, a mixed solvent system like ethyl acetate/hexane is often effective.
Q2: How can I determine the correct ratio of ethyl acetate to hexane?
A2: The ideal ratio is determined experimentally. The goal is to dissolve the compound in a minimum amount of hot ethyl acetate and then add hexane until the solution is just shy of becoming cloudy.
Q3: What are the likely impurities in crude this compound?
A3: Since it is synthesized from the bromination of 5-methoxytoluene, common impurities include unreacted starting material, monobrominated intermediates, and other isomeric dibrominated products.
Q4: What is a typical percent recovery for recrystallization?
A4: A good recovery for a single recrystallization is typically in the range of 70-90%. However, this can vary depending on the purity of the crude material and the specific technique used.
Q5: Is it necessary to use a condenser during the dissolution step?
A5: While not always mandatory for small-scale recrystallizations, using a condenser is good practice to prevent solvent loss, especially when working with volatile solvents or when heating for an extended period.
Quantitative Data
| Property | Value |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.97 g/mol |
| Melting Point | 75-76 °C[1] |
| Appearance | White to off-white crystalline solid |
| Purity (after recrystallization) | >98% (typical) |
| Expected Recovery | 70-90% |
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Suzuki Coupling of 2,4-Dibromo-5-methoxytoluene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of 2,4-Dibromo-5-methoxytoluene.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter when using this compound in Suzuki coupling reactions.
Frequently Asked Questions
Q1: Why is my Suzuki coupling of this compound resulting in a low yield?
A1: Low yields with this substrate can be attributed to several factors. This compound is an electron-rich aryl bromide due to the presence of the methoxy and methyl groups. This electron density can slow down the oxidative addition step of the catalytic cycle, which is often rate-limiting.[1][2] Additionally, steric hindrance, particularly from the substituent at the 2-position, can impede the catalyst's approach.[1] Key areas to investigate are the choice of catalyst and ligand, the base/solvent system, and the potential for side reactions.
Q2: My starting material is consumed, but the yield of the desired product is low. What are the common side reactions?
A2: If your starting material is being consumed without efficient formation of the product, several side reactions could be occurring:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of base and water and is a common issue with electron-rich or electron-deficient boronic acids.[1][3] Using a more stable boronic ester (e.g., pinacol ester) can help mitigate this.[1][4][5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalyst cycle.[6][7] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent this.[6][7]
-
Dehalogenation (Hydrodehalogenation): The aryl bromide can be reduced, replacing a bromine atom with a hydrogen atom. This side reaction can be promoted by certain bases or solvents that can generate a palladium-hydride (Pd-H) species.[8] The propensity for dehalogenation is generally higher for aryl iodides than bromides.[8]
Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?
A3: For challenging electron-rich substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[1][9] More robust systems are needed to overcome the high activation barrier for oxidative addition. Consider switching to a system composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand.[10][11][12]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed for challenging couplings and are often effective for electron-rich aryl bromides.[8][13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective and offer an alternative to phosphines.[14]
Q4: How can I achieve selective mono-coupling versus di-coupling at the two bromine positions?
A4: The two bromine atoms on this compound have different reactivities due to their electronic and steric environments. The bromine at the 2-position is generally more reactive in Suzuki couplings. To achieve selective mono-substitution, you can control the stoichiometry, typically by using a slight excess (e.g., 1.1 equivalents) of the arylboronic acid.[15] To favor the di-substituted product, a larger excess of the boronic acid (e.g., 2.5 equivalents or more) and potentially longer reaction times or higher temperatures would be necessary.[16]
Q5: What is the optimal base and solvent combination for this reaction?
A5: The choice of base and solvent is critical and interdependent.[6][17]
-
Bases: A range of bases can be used, with carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being the most common.[6][18] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones.[6][19]
-
Solvents: Biphasic solvent systems are common in Suzuki couplings.[20] Mixtures like 1,4-dioxane/water, THF/water, or toluene/water are frequently used.[6][16][18] The presence of water can be crucial for the reaction to proceed.[21] For specific applications, anhydrous conditions with a soluble base in an aprotic solvent like dioxane can also be effective.[6] Screening a few combinations is often the best approach.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Data Presentation
The following table summarizes the hypothetical effect of various reaction parameters on the yield of a mono-coupling reaction between this compound and Phenylboronic Acid. This serves as a template for an optimization study.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 35 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 42 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 91 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 7 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | 75 |
Experimental Protocols
General Protocol for Mono-Suzuki Coupling of this compound
This protocol outlines a general procedure for the selective mono-substitution at the more reactive 2-position of this compound.[15]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.1-1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe. Solvents should be degassed by sparging with an inert gas for 20-30 minutes prior to use.[6][7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][18]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1][6]
Experimental Workflow Diagram
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Cross-Coupling Reactions of 2,4-Dibromo-5-methoxytoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-methoxytoluene in cross-coupling reactions. The primary focus is on preventing the common side reaction of dehalogenation to ensure high yields of the desired coupled products.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation, the replacement of a bromine atom with a hydrogen atom, is a frequent and undesirable side reaction in palladium-catalyzed cross-coupling reactions. This guide provides specific recommendations to minimize the formation of mono-bromo-5-methoxytoluene or 3-methoxytoluene byproducts.
Problem: Significant formation of dehalogenated byproducts observed during the cross-coupling reaction with this compound.
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | Ligands that are not sufficiently bulky or electron-rich can lead to slower reductive elimination of the desired product, allowing the competing dehalogenation pathway to dominate.[1][2] Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos, or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands promote the desired reductive elimination over dehalogenation.[5][6] |
| Base-Induced Decomposition or Hydride Formation | Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation by generating hydride species or causing decomposition of other reaction components.[1][2] Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][7] |
| Solvent as a Hydride Source | Solvents like alcohols or residual water can act as hydride sources, leading to dehalogenation.[5][8] While some water is often necessary for Suzuki couplings, excessive amounts should be avoided.[1][8] Using anhydrous solvents like toluene or dioxane can be beneficial.[9] Toluene has been shown to be a better solvent than dioxane or DMF in some cases to reduce dehalogenation.[9] |
| High Reaction Temperature | Elevated temperatures can increase the rate of dehalogenation. Optimizing the temperature to the lowest effective level for the desired coupling can minimize this side reaction. Microwave heating can sometimes improve reaction kinetics and reduce the overall reaction time, potentially decreasing the extent of dehalogenation.[3][9] |
| Slow Transmetalation | A slow transmetalation step, for example in Suzuki reactions, can allow more time for competing side reactions like dehalogenation to occur.[1] Ensure the high purity and reactivity of the coupling partner (e.g., the boronic acid or ester).[1] |
| Catalyst System | The choice of palladium precursor and its activation can influence the prevalence of dehalogenation. Using well-defined, air- and moisture-stable precatalysts can lead to more reproducible results.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common problem with this compound?
A1: this compound, like many aryl halides, is susceptible to dehalogenation in palladium-catalyzed cross-coupling reactions. The mechanism often involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This hydride can originate from various sources in the reaction mixture, such as the solvent, base, or even the phosphine ligand.[5] The aryl halide undergoes oxidative addition to the Pd(0) catalyst, and the resulting Pd(II) complex can then react with the hydride source, leading to reductive elimination of the dehalogenated arene.[2][5]
Q2: How does the choice of ligand affect the extent of dehalogenation?
A2: The ligand plays a critical role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich ligands promote the reductive elimination step of the catalytic cycle, which forms the desired C-C or C-N bond.[5] This acceleration of the desired reaction pathway outcompetes the undesired dehalogenation pathway. Ligands like SPhos, XPhos, and other biaryl phosphines are often effective in minimizing dehalogenation.[1][2]
Q3: Can the type of cross-coupling reaction influence the likelihood of dehalogenation?
A3: Yes, the specific conditions required for different cross-coupling reactions can influence the propensity for dehalogenation. For instance, in Suzuki-Miyaura reactions, the base and the presence of water are crucial factors that can also contribute to dehalogenation.[1][8] In Buchwald-Hartwig aminations, the amine itself or the strong bases often used can be a source of hydrides.[5] Sonogashira couplings, while also susceptible, have their own set of parameters (e.g., copper co-catalyst, amine base) that need to be optimized.[10][11]
Q4: I am observing selective mono-dehalogenation. How can I control the regioselectivity of the coupling reaction?
A4: In this compound, the bromine at the 2-position is generally more reactive than the one at the 4-position due to the electronic effects of the methoxy and methyl groups. To achieve selective mono-coupling at the 2-position while minimizing dehalogenation, carefully controlling the stoichiometry of the coupling partner (e.g., using 1.0-1.2 equivalents of boronic acid in a Suzuki reaction) is crucial. To achieve double coupling, an excess of the coupling partner and prolonged reaction times might be necessary, which could also increase the risk of dehalogenation.[7] Optimization of the ligand and base as outlined in the troubleshooting guide is key to controlling both selectivity and side reactions.
Q5: Are there any analytical methods to easily quantify the amount of dehalogenated byproduct?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying the desired product and the dehalogenated byproducts (mono- and di-dehalogenated). High-performance liquid chromatography (HPLC) can also be used, especially for less volatile compounds. ¹H NMR spectroscopy can also be utilized to determine the relative ratios of the products in the crude reaction mixture by integrating characteristic peaks.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Optimized to Minimize Dehalogenation)
This protocol outlines a general procedure for the monosubstitution at the more reactive 2-position of this compound, incorporating measures to suppress dehalogenation.
Materials:
-
This compound
-
Phenylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in anhydrous toluene under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene and a minimal amount of degassed water (e.g., a toluene/water ratio of 10:1) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Dehalogenation Pathway
Caption: Competing pathways in Suzuki coupling.
Experimental Workflow for Minimizing Dehalogenation
Caption: Optimized workflow to prevent dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Regioselectivity in the Functionalization of 2,4-Dibromo-5-methoxytoluene
Welcome to the technical support center for the regioselective functionalization of 2,4-Dibromo-5-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions involving this compound?
A1: The regioselectivity of functionalization at the C2 or C4 position is a result of the interplay between electronic and steric effects, as well as the reaction mechanism. The methoxy group (-OCH₃) is a strong electron-donating group, activating the ortho (C4) and para (C6, which is unsubstituted) positions. The methyl group (-CH₃) is a weaker activating group. The bromine atoms themselves have a deactivating inductive effect but can direct ortho/para. In many cross-coupling reactions, the C-Br bond at the 2-position, being ortho to the methyl group and meta to the methoxy group, is often sterically more accessible and electronically different from the C-Br bond at the 4-position, which is ortho to the activating methoxy group. For lithiation reactions, the methoxy group is a strong directing metalation group (DMG), favoring deprotonation at the ortho C6 position if available, or influencing bromine-lithium exchange.
Q2: Which bromine is typically more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, the relative reactivity of the C-Br bonds is nuanced. The C4-Br bond is ortho to the strongly electron-donating methoxy group, which can increase the electron density at this position, potentially slowing down the oxidative addition step. Conversely, the C2-Br bond is less influenced by the methoxy group's resonance effect. Therefore, selective reaction at one site over the other is often achievable by carefully tuning reaction conditions. For some dihaloaromatic systems, the more electron-deficient position undergoes preferential reaction.
Q3: How can I favor monolithiation at a specific position?
A3: Achieving selective monolithiation is typically accomplished through careful control of stoichiometry and temperature. Using one equivalent of an organolithium reagent at low temperatures (e.g., -78°C) is the standard approach to prevent di-lithiation. Regioselectivity is governed by either directed ortho-metalation (DoM) or halogen-metal exchange. The strong directing effect of the methoxy group would favor lithiation at C6 (if it were a C-H bond). In the case of this compound, bromine-lithium exchange will be the dominant pathway. The relative rates of exchange at C2 versus C4 can be influenced by the steric environment and the ability of the methoxy group to coordinate the lithium reagent.
Q4: What are the common side products in these reactions?
A4: Common side products include the di-substituted product, homo-coupling of the organometallic reagent (in cross-coupling reactions), and products from premature quenching of organolithium intermediates. In some cases, debromination without functionalization can occur. Careful control of reaction conditions and inert atmosphere techniques are crucial to minimize these side reactions.
Troubleshooting Guides
Poor Regioselectivity in Suzuki-Miyaura Coupling
Issue: My Suzuki coupling reaction on this compound is producing a mixture of 2-substituted and 4-substituted products, or the di-substituted product.
| Possible Cause | Troubleshooting Steps |
| Highly Reactive Catalyst System | A very active catalyst may not differentiate well between the two C-Br bonds. Try a less reactive palladium precursor or a different phosphine ligand. Bulky, electron-rich ligands can sometimes decrease selectivity. |
| High Reaction Temperature | Higher temperatures can overcome the activation energy barrier for the less reactive C-Br bond, leading to a loss of selectivity. Start with a lower temperature (e.g., room temperature or slightly elevated) and slowly increase if the reaction is sluggish. |
| Incorrect Base | The choice of base can influence the catalytic cycle. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can impact the outcome.[1] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the desired mono-coupling is complete can lead to the slower C-Br coupling occurring. Monitor the reaction by TLC or GC/LC-MS and quench it once the starting material is consumed and the desired product is maximized. |
| Excess Boronic Acid | Using a large excess of the boronic acid can drive the reaction towards double coupling. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid for mono-substitution. |
Low Yield or No Reaction in Buchwald-Hartwig Amination
Issue: Attempting a mono-amination of this compound results in low conversion of the starting material.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | The palladium catalyst can be sensitive to oxygen. Ensure you are using degassed solvents and maintaining a strictly inert atmosphere (Argon or Nitrogen). |
| Inappropriate Ligand | The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction.[2] Screen a variety of ligands, such as XantPhos, BINAP, or others from established protocols.[3][4] |
| Base Incompatibility | Strong bases like NaOt-Bu or LHMDS are commonly used.[2][5] However, if your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring a higher reaction temperature.[4] |
| Poor Solubility | Reactants or the catalyst may have poor solubility in the chosen solvent. Common solvents include toluene, dioxane, and THF.[2] Consider screening different solvents to improve solubility. |
| Steric Hindrance | If the amine coupling partner is very bulky, the reaction may be sluggish. In such cases, increasing the catalyst loading or using a more active catalyst system might be necessary. |
Inconsistent Results in Lithiation and Electrophilic Quench
Issue: Bromine-lithium exchange on this compound followed by quenching with an electrophile gives a mixture of regioisomers or low yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Lithiation | Ensure your organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) is properly titrated and active. The reaction should be conducted in an anhydrous solvent under an inert atmosphere. |
| Temperature Control Issues | Bromine-lithium exchange is typically very fast, even at low temperatures. Maintain a consistent low temperature (e.g., -78°C) during the lithiation step to prevent side reactions. |
| Slow Addition of Reagents | Add the organolithium reagent dropwise to the solution of the dibromotoluene to maintain good temperature control and minimize side reactions. |
| Electrophile Reactivity | Ensure the electrophile is reactive enough to quench the aryllithium intermediate efficiently. Some electrophiles may require warming the reaction mixture. |
| Mixture of Lithiated Species | It is possible that both bromine atoms are undergoing exchange at different rates, leading to a mixture of lithiated intermediates. Modifying the organolithium reagent or the solvent system might influence the regioselectivity of the exchange. |
Experimental Protocols
The following are general starting protocols adapted from procedures for similar substrates. Optimization will likely be necessary.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is designed to favor mono-substitution.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
PPh₃ (0.08 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Buchwald-Hartwig Amination
This protocol provides a starting point for mono-amination.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.01 equivalents)
-
XantPhos (0.02 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XantPhos, and NaOt-Bu to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed toluene.
-
Add the amine, followed by the this compound.
-
Seal the flask and heat the mixture to 100-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a regioselective Suzuki-Miyaura coupling reaction.
Caption: Factors influencing regioselective functionalization.
References
Technical Support Center: Palladium-Catalyzed Reactions of 2,4-Dibromo-5-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in palladium-catalyzed cross-coupling reactions involving 2,4-Dibromo-5-methoxytoluene.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura reaction with this compound is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?
A stalled or sluggish reaction is a common problem that can often be traced to the deactivation of the palladium catalyst.[1] When using this compound, consider the following potential sources of poisoning:
-
Impurities in the Starting Material: The synthesis of this compound often involves electrophilic bromination of 5-methoxytoluene.[2] Reagents used in this process, or side-products, can introduce catalyst poisons.
-
Sulfur-Containing Impurities: Sulfur compounds are notorious for irreversibly poisoning palladium catalysts by strongly binding to the metal's active sites.[3][4][5] Trace amounts of sulfur, potentially from reagents like bromine or solvents used in the synthesis of the starting material, can be a significant issue.[6]
-
Other Halogenated Species: While bromine is part of the desired molecule, residual iodine or other halide impurities can interfere with the catalytic cycle.
-
-
Poor Quality Reagents or Solvents:
-
Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species or the formation of palladium black.[1][7][8] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[8]
-
Water: While some protocols use aqueous conditions, excessive or impure water can facilitate catalyst decomposition or unwanted side reactions like protodeboronation in Suzuki couplings.[8]
-
-
Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, are susceptible to oxidation, which compromises their ability to stabilize the palladium catalyst.[8]
Question 2: What are the visual or analytical signs of catalyst deactivation in my reaction?
Observing the reaction mixture can provide clues about catalyst health.
-
Formation of Palladium Black: The appearance of a black precipitate is a clear visual indicator of catalyst agglomeration.[1] The active, catalytically useful form of palladium is typically soluble and homogeneous. When the stabilizing ligands are lost or the catalyst becomes unstable, the palladium atoms clump together to form inactive nanoparticles or "palladium black."[1]
-
No Product Formation: Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and seeing only starting materials is the most direct sign of a failed reaction, with catalyst poisoning being a primary suspect.[7]
-
Stalled Conversion: If the reaction proceeds initially but stops before completion, it suggests the catalyst was active but was gradually deactivated over time by a slow-acting poison or by degradation under the reaction conditions.
Logical Flowchart for Troubleshooting Catalyst Poisoning
The following diagram outlines a systematic approach to diagnosing catalyst poisoning issues.
Caption: A troubleshooting workflow for diagnosing palladium-catalyzed reaction failures.
Question 3: What are the most common chemical culprits for palladium catalyst poisoning?
Catalyst poisoning occurs when impurities bind to the active sites of the catalyst, reducing or eliminating its activity.[9] Common poisons for palladium catalysts include:
-
Sulfur Compounds: Thiols, sulfides, sulfoxides, and thiophenes are potent poisons.[3][4] They form strong, often irreversible bonds with the palladium center.[4]
-
Nitrogen-Containing Heterocycles: Pyridines, quinolines, and indoles can coordinate strongly to the palladium center and inhibit catalysis.[3][10]
-
Other Functional Groups: Nitriles, nitro compounds, and oximes can also act as inhibitors.[3]
-
Heavy Metals: Impurities like lead or mercury can deactivate palladium catalysts.[5]
-
Carbon Monoxide: CO can bind strongly to palladium surfaces and block active sites.[3][11]
Mechanism of Palladium Poisoning by Sulfur
The diagram below illustrates how a sulfur-containing compound deactivates a catalytically active Pd(0) species.
Caption: Deactivation of an active Pd(0) catalyst by a sulfur-containing poison.
Quantitative Impact of Poisons
The concentration of a poison can have a dramatic effect on reaction yield. Even parts-per-million (ppm) levels of a potent poison like sulfur can be detrimental.
| Poison Type | Typical Source | Effect on Pd-Catalyzed Reactions | Mitigation Strategy |
| Sulfur Compounds | Reagent impurities, contaminated glassware | Severe to complete inhibition of catalytic activity, even at low ppm levels.[4][6] | Purify reagents via recrystallization or activated carbon treatment.[9] |
| Oxygen | Leaks in inert gas setup, insufficiently degassed solvents | Oxidation of active Pd(0) to inactive Pd(II), formation of Pd black.[7][8] | Rigorous degassing of solvents (e.g., freeze-pump-thaw or sparging with inert gas).[8] |
| Water | Wet solvents, hydrated bases, atmospheric moisture | Can promote catalyst decomposition and side reactions like protodeboronation.[8] | Use anhydrous solvents and reagents; dry glassware thoroughly. |
| Coordinating Groups | Substrates or products with N/S heterocycles, nitriles | Reversible or irreversible binding to the Pd center, blocking substrate access.[3][10] | Use of bulky ligands (e.g., Buchwald-type) to sterically hinder poison coordination.[12] |
Experimental Protocols
Protocol 1: Purification of this compound via Activated Carbon Treatment
This protocol is designed to remove trace impurities, particularly sulfur-containing compounds, that can act as catalyst poisons.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 0.1-0.2 M.
-
Carbon Addition: Add activated carbon (approx. 5-10% by weight of the substrate) to the solution.
-
Stirring: Stir the resulting slurry vigorously at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with a small amount of the fresh solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the purified product.
-
Purity Check: Assess the purity of the material by NMR or GC-MS before using it in the catalytic reaction.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This is a highly effective method for removing dissolved oxygen from reaction solvents.
-
Flask Setup: Place the solvent in a round-bottom flask equipped with a stopcock. The flask should not be more than half full.
-
Freezing: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the solvent as dissolved gases are released into the vacuum headspace.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before using the solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2,4-Dibromo-5-methoxytoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when using 2,4-Dibromo-5-methoxytoluene in organic synthesis.
Troubleshooting Guides
Issue 1: this compound fails to dissolve in the reaction solvent at room temperature.
-
Possible Cause: The inherent low polarity of this compound limits its solubility in many common organic solvents at ambient temperatures.
-
Recommended Solutions:
-
Heating: Gently warm the reaction mixture. The solubility of most organic solids, including this compound, increases with temperature.[1][2] Its melting point is 75-76°C, so heating to temperatures below this should be safe for the compound itself, but always consider the boiling point of your solvent and the thermal stability of other reactants.
-
Co-solvent System: Introduce a co-solvent to modify the polarity of the reaction medium. For instance, in palladium-catalyzed cross-coupling reactions, a mixture of a non-polar solvent like toluene or 1,4-dioxane with a more polar aprotic solvent such as DMF or the addition of water can enhance solubility.[3][4]
-
Solvent Screening: If the reaction chemistry allows, perform a small-scale parallel solvent screening to identify an optimal solvent or solvent mixture.
-
Issue 2: The reaction is sluggish or incomplete, even with heating.
-
Possible Cause: While the compound may appear to have dissolved, its concentration in the solution might be too low to sustain a reasonable reaction rate. In biphasic reactions, poor mass transfer between the organic and aqueous phases can also be a limiting factor.
-
Recommended Solutions:
-
Increase Solvent Volume: Diluting the reaction mixture can sometimes help to fully dissolve the starting material, although this may slow down bimolecular reactions.
-
Vigorous Stirring: In biphasic systems (e.g., toluene/water), ensure vigorous stirring to create an emulsion and maximize the interfacial area for reaction.[3]
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase with an inorganic base (common in Suzuki-Miyaura couplings), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of anionic species into the organic phase, thereby accelerating the reaction.[3]
-
Issue 3: Product isolation is complicated by the presence of high-boiling point solvents used to improve solubility.
-
Possible Cause: Solvents like DMF and DMSO, while excellent for dissolving this compound, can be difficult to remove during work-up.
-
Recommended Solutions:
-
Aqueous Work-up: After the reaction is complete, dilute the mixture with a less polar organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove the high-boiling point polar solvent.
-
"Salting Out": If the desired product has some water solubility, using a saturated aqueous salt solution (brine) for washing can decrease its solubility in the aqueous layer and drive it into the organic phase.
-
Recrystallization: Choose a solvent system for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline solid. It has low solubility in water but is soluble in a range of organic solvents.[5]
Q2: In which solvents is this compound commonly used for reactions?
A2: It is frequently used in solvents common for palladium-catalyzed cross-coupling reactions, such as toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water when an inorganic base is used.[3][4]
Q3: How can I determine the solubility of this compound in a specific solvent?
Q4: Can sonication be used to improve the solubility of this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble solids by using high-frequency sound waves to break up solid particles and enhance solvation.
Q5: Are there alternative reaction techniques for insoluble aryl halides like this compound?
A5: For certain reactions like Suzuki-Miyaura cross-couplings, solvent-free, solid-state techniques using high-temperature ball milling have been developed for extremely insoluble aryl halides.[6]
Quantitative Data
As specific solubility data for this compound is not widely published, the following table provides a qualitative summary and a protocol for its experimental determination.
| Solvent | Qualitative Solubility |
| Water | Low |
| Toluene | Soluble with heating |
| 1,4-Dioxane | Soluble, often used with water |
| Tetrahydrofuran (THF) | Soluble |
| Dimethylformamide (DMF) | Good solubility |
| Acetic Acid | Soluble (used in bromination)[5] |
| Carbon Tetrachloride | Soluble (used in bromination)[5] |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol allows for the quantitative determination of the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filter)
-
Rotary evaporator or oven
Procedure:
-
Sample Preparation: To a series of vials, add a known volume of the solvent (e.g., 1 mL).
-
Solute Addition: Add an excess of this compound to each vial to create a saturated solution with visible solid remaining.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a set period (e.g., 24 hours), ensuring continuous agitation.
-
Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a syringe and filter it through a pre-weighed syringe filter into a pre-weighed vial. This step should be performed quickly to minimize temperature fluctuations.
-
Solvent Evaporation: Remove the solvent from the filtered solution using a rotary evaporator or by gentle heating in an oven until a constant weight of the dissolved solid is obtained.
-
Calculation: Calculate the solubility in g/L or mg/mL by dividing the mass of the dried solid by the volume of the filtered aliquot.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Poorly Soluble this compound
This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction, with considerations for the low solubility of the aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the base.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the organic solvent followed by degassed water via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for improving solubility in reactions.
References
- 1. scribd.com [scribd.com]
- 2. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 6. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 2,4-Dibromo-5-methoxytoluene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dibromo-5-methoxytoluene and its derivatives using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Q1: My separation of this compound derivatives is poor, with significant peak overlap. What should I do?
A1: Poor resolution is a common issue. Here are several steps to improve separation:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. For non-polar compounds like dibrominated methoxytoluenes, a common mobile phase is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Start with a low polarity mobile phase (e.g., 98:2 hexane/ethyl acetate) and gradually increase the polarity.
-
Run Thin Layer Chromatography (TLC) with various solvent ratios to find the optimal system that gives a good separation of spots, ideally with the target compound having an Rf value between 0.2 and 0.4.
-
-
Adjust the Stationary Phase:
-
Ensure you are using silica gel with a suitable particle size (typically 230-400 mesh for flash chromatography).
-
The amount of silica gel is also important; a general rule is to use a 30-100 fold excess by weight of silica gel to the crude sample. For difficult separations, a higher ratio is recommended.
-
-
Column Packing: Improperly packed columns can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry and slurry packing methods can be effective if done carefully.
Q2: I am observing significant peak tailing for my methoxylated compound. What is the cause and how can I fix it?
A2: Peak tailing for compounds with polar functional groups like methoxy groups can be due to interactions with the acidic silanol groups on the silica gel surface.
-
Use a Mobile Phase Modifier: Adding a small amount of a slightly more polar solvent or a modifier can help. For acidic compounds, a small amount of acetic acid might help, while for basic compounds, triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica.
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a reagent to reduce the acidity of the stationary phase.
-
Sample Overload: Injecting too much sample can also lead to peak tailing. Try reducing the amount of crude material loaded onto the column.
Q3: My purified fractions show evidence of dehalogenation (loss of a bromine atom). How can I prevent this?
A3: Dehalogenation of aryl bromides can sometimes occur on silica gel, which can be slightly acidic.
-
Neutralize the Silica Gel: As mentioned for peak tailing, adding a small percentage of a non-nucleophilic base like triethylamine to the mobile phase can help neutralize the silica gel and prevent dehalogenation.
-
Alternative Stationary Phases: If the problem persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.
-
Minimize Contact Time: Running the column more quickly (flash chromatography) can reduce the time the compound spends in contact with the stationary phase, potentially minimizing degradation.
Q4: The compound is not eluting from the column, even with a highly polar mobile phase.
A4: If your compound is not eluting, it may be strongly adsorbed to the stationary phase or it may have decomposed.
-
Check Compound Stability: First, ensure your compound is stable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If the compound is unstable, consider using a less reactive stationary phase like alumina.
-
Increase Mobile Phase Polarity: If the compound is stable, you may need to use a more polar mobile phase. A gradient elution, where you gradually increase the polarity of the mobile phase during the separation, can be effective. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary. However, be aware that high concentrations of methanol can dissolve silica gel.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for the purification of this compound?
A: A good starting point for a non-polar compound like this compound is a mixture of hexane and ethyl acetate. Begin with a very non-polar mixture, such as 99:1 or 98:2 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate based on TLC analysis. An alternative is a hexane/dichloromethane system.
Q: How do I determine the correct fraction size to collect?
A: The fraction size depends on the volume of the column and the separation of your compounds. As a general guideline, start collecting fractions when the first compound begins to elute from the column. Monitor the elution process using TLC to see which fractions contain your desired compound.
Q: What is the difference between gravity chromatography and flash chromatography?
A: The main difference is the method of moving the mobile phase through the column. In gravity chromatography, the solvent moves by gravity, which is a slower process. In flash chromatography, pressure (from a pump or compressed air) is used to push the solvent through the column more quickly, which often results in better and faster separations. For most research applications, flash chromatography is the preferred method.
Q: How much crude material can I load onto my column?
A: The loading capacity depends on the size of your column and the difficulty of the separation. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. For easier separations, you can load more material.
Data Presentation
The following table summarizes typical column chromatography conditions for compounds structurally similar to this compound derivatives. These values should be used as a starting point and optimized for your specific compound.
| Parameter | Typical Value/Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most purifications of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low percentage of ethyl acetate (e.g., 1-2%) and gradually increase. |
| Hexane/Dichloromethane Gradient | An alternative to hexane/ethyl acetate, useful for compounds with different solubility. | |
| Typical Rf of Target | 0.2 - 0.4 | This range generally provides the best separation. |
| Loading Ratio | 1:30 to 1:100 (Crude:Silica) | Use a higher ratio for more difficult separations. |
| Detection Method | UV light (254 nm) or staining | Most aromatic compounds are UV active. Stains like potassium permanganate can also be used. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 99:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent starts to elute from the bottom of the column.
-
If using a gradient, gradually increase the polarity of the mobile phase over time.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in column chromatography.
effect of base and solvent on Sonogashira coupling with 2,4-Dibromo-5-methoxytoluene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling reaction with 2,4-Dibromo-5-methoxytoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the mono-alkynylation of this compound?
A1: For dihaloarenes with two identical halogens, the Sonogashira coupling typically occurs at the more reactive position, which is influenced by both electronic and steric effects. In the case of this compound, the bromine atom at the 4-position is generally expected to be more reactive than the bromine at the 2-position. This is due to the steric hindrance at the 2-position from the adjacent methyl group. Therefore, mono-alkynylation is likely to favor the formation of the 4-alkynyl-2-bromo-5-methoxytoluene isomer.
Q2: Which factors have the most significant impact on the success of the Sonogashira coupling with this substrate?
A2: The choice of base, solvent, palladium catalyst, and copper co-catalyst are all critical. The base is not only necessary to neutralize the hydrogen halide byproduct but also to facilitate the formation of the copper acetylide intermediate.[1] The solvent influences the solubility of the reactants and the stability and activity of the catalytic species.[2][3][4][5] For a sterically hindered and electron-rich substrate like this compound, the choice of a bulky phosphine ligand on the palladium catalyst can also be crucial for achieving good yields.
Q3: Can I perform a double Sonogashira coupling on this compound?
A3: Yes, a double Sonogashira coupling to replace both bromine atoms is feasible. However, the reaction conditions will likely need to be harsher than for a mono-alkynylation. This may involve using a higher temperature, a longer reaction time, and a higher loading of the alkyne and reagents. Achieving complete di-substitution can sometimes be challenging, and a mixture of mono- and di-alkynylated products may be obtained.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). The presence of an amine base or phosphine ligand can facilitate this. Consider using a pre-activated Pd(0) catalyst. |
| Insufficiently Basic Conditions | The choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive substrates, a stronger base like an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) may be more effective. |
| Poor Solvent Choice | The solvent must solubilize all reactants. Aprotic polar solvents like DMF or THF are common choices. For some systems, non-polar solvents like toluene can be effective.[6] Consider using a co-solvent system if solubility is an issue. |
| Low Reaction Temperature | Aryl bromides are less reactive than aryl iodides and often require heating. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) and monitor the progress. |
| Oxygen Contamination | The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst deactivation and alkyne homocoupling (Glaser coupling). Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupled Alkyne)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | As mentioned above, oxygen promotes the homocoupling of the terminal alkyne. Rigorous exclusion of air is crucial. |
| High Catalyst Loading | While counterintuitive, a very high concentration of the palladium catalyst can sometimes promote side reactions. Optimize the catalyst loading (typically 1-5 mol%). |
| Inappropriate Copper Co-catalyst Concentration | The copper(I) co-catalyst is essential for the reaction but can also promote homocoupling if not used in the correct amount. Typically, a lower concentration of the copper salt relative to the palladium catalyst is used. |
Problem 3: Poor Regioselectivity in Mono-alkynylation
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Higher temperatures can sometimes reduce the kinetic selectivity between the two bromine positions. Try running the reaction at a lower temperature for a longer period. |
| Choice of Ligand | The steric bulk of the phosphine ligand on the palladium catalyst can influence which bromine is more accessible for oxidative addition. Experiment with different phosphine ligands (e.g., PPh₃, P(t-Bu)₃). |
| Reaction Time | If the reaction is left for too long, the initially formed mono-alkynylated product might start to undergo a second coupling reaction, leading to a mixture of products. Monitor the reaction closely by TLC or GC-MS to stop it at the optimal time for mono-substitution. |
Experimental Protocols
General Protocol for Mono-alkynylation of this compound
This is a representative protocol that may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%) and copper(I) iodide (0.5-1.5 mol%).
-
Add this compound (1.0 equiv.) and the anhydrous, degassed solvent.
-
Add the amine base (2-3 equiv.) and stir the mixture for a few minutes.
-
Add the terminal alkyne (1.0-1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative Examples)
Table 1: Effect of Base on a Representative Sonogashira Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | THF | 60 | 12 | 75 |
| 2 | Diisopropylamine | THF | 60 | 12 | 82 |
| 3 | K₂CO₃ | DMF | 80 | 18 | 68 |
| 4 | Cs₂CO₃ | DMF | 80 | 18 | 73 |
Table 2: Effect of Solvent on a Representative Sonogashira Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | THF | 60 | 12 | 75 |
| 2 | Triethylamine | DMF | 60 | 12 | 85 |
| 3 | Triethylamine | Toluene | 80 | 16 | 70 |
| 4 | Triethylamine | Acetonitrile | 60 | 12 | 65 |
Visualizations
Caption: The interconnected catalytic cycles of a standard Sonogashira coupling reaction.
Caption: A general experimental workflow for a Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 2,4-Dibromo-5-methoxytoluene
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,4-Dibromo-5-methoxytoluene, a key building block in organic synthesis. The presence of impurities can significantly impact the yield, safety, and efficacy of subsequent products. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, accuracy, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification. | Intrinsic quantitative response of atomic nuclei in a magnetic field, providing a direct measure of the amount of a substance. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds. | Soluble compounds containing NMR-active nuclei (e.g., ¹H). |
| Quantitation | Relative quantitation based on peak area, requiring a reference standard of known purity. | Relative quantitation based on peak area, often requiring a reference standard. Can provide identification of unknowns through mass spectra. | Absolute quantitation without the need for a specific reference standard of the analyte. |
| Typical Purity Range | >95% | >98% | High accuracy for purity determination, often >99%. |
| Limit of Detection (LOD) | ~0.1 µg/mL (for similar brominated aromatic compounds) | ~0.01 µg/mL (for similar halogenated compounds) | Impurity quantification typically at ≥0.1% level. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL (for similar brominated aromatic compounds) | ~0.05 µg/mL (for similar halogenated compounds) | Impurity quantification typically at ≥0.1% level. |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Analysis Time/Sample | 15-30 minutes | 20-45 minutes | 10-20 minutes |
| Sample Preparation | Dissolution in a suitable solvent and filtration. | Dissolution in a volatile solvent; derivatization may be required for polar analytes. | Precise weighing and dissolution in a deuterated solvent containing an internal standard. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar brominated and methoxylated aromatic compounds and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the routine quality control of this compound, capable of separating a wide range of potential non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Start with 50% acetonitrile and increase to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total peak area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound. The mass spectrometer provides definitive identification of separated components.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).
-
A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software with a mass spectral library.
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-400
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
Data Analysis: Purity is determined by the area percent of the main peak. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is a key feature in the mass spectra of the analyte and its brominated impurities.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself. It relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
High-precision NMR tubes.
Experimental Parameters (¹H NMR):
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of both the analyte and the internal standard to ensure full magnetization recovery.
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 15-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
For this compound, distinct signals are expected for the two aromatic protons, the methoxy group protons, and the methyl group protons, which can be used for quantification.[1]
Visualization of Workflows
The following diagrams illustrate the logical and experimental workflows for the analytical methods described.
Caption: Logical workflow for selecting an analytical method.
Caption: General experimental workflow for purity analysis.
References
Comparative Guide to the HPLC Analysis of 2,4-Dibromo-5-methoxytoluene and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,4-Dibromo-5-methoxytoluene and its potential reaction products. Alternative analytical techniques, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), are also discussed to provide a broader perspective for researchers. Experimental data and detailed protocols are presented to assist in method selection and implementation.
Introduction
This compound is a key intermediate in organic synthesis, frequently utilized in the development of complex molecules for pharmaceuticals and materials science. Its synthesis is typically achieved through the electrophilic aromatic substitution of 5-methoxytoluene. The presence of two bromine atoms makes it a versatile precursor for various transformations, including nucleophilic substitution and cross-coupling reactions. Accurate and reliable analytical methods are crucial for monitoring the purity of this compound and for tracking the progress of its subsequent reactions.
Comparison of Analytical Methods
While HPLC is a powerful tool for the analysis of this compound, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) offer alternative or complementary information.
| Feature | HPLC (Reversed-Phase) | GC-MS | TLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. | Adsorption on a thin layer of adsorbent material. |
| Analytes | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Wide range of compounds. |
| Resolution | High | Very High | Low to Moderate |
| Quantification | Excellent | Excellent | Semi-quantitative |
| Speed | Moderate | Fast to Moderate | Fast |
| Cost | High | High | Low |
| Advantages | Versatile, excellent for quantification, non-destructive. | High resolution, provides structural information (MS). | Simple, rapid, low cost, good for reaction monitoring. |
| Disadvantages | Higher cost, more complex instrumentation. | Requires volatile and thermally stable analytes. | Lower resolution, less accurate for quantification. |
HPLC Methodologies for this compound Analysis
Reversed-phase HPLC is the most common and suitable technique for the analysis of halogenated aromatic compounds like this compound. Below are three comparative methods adapted from established protocols for similar compounds.
Comparison of HPLC Methods
| Parameter | Method 1: Standard C18 | Method 2: High-Resolution C18 | Method 3: Alternative Selectivity (PFP) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C18, 3 µm, 4.6 x 100 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water | 0.1% Acetic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | Isocratic: 60% B | Gradient: 50-90% B in 10 min | Isocratic: 55% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
A Comparative Spectroscopic Guide to 2,4-Dibromo-5-methoxytoluene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 2,4-Dibromo-5-methoxytoluene and its related derivatives. The information is intended to assist in the identification, characterization, and quality control of these compounds, which are valuable intermediates in organic synthesis and drug discovery. While experimental data for this compound is limited in publicly accessible databases, this guide compiles predicted data alongside experimental data for isomeric and structurally similar compounds to provide a valuable reference.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its derivatives.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of this compound, the chemical shifts of the aromatic protons, the methoxy group, and the methyl group are key identifiers.
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) | Solvent | Data Type |
| This compound | 7.0 - 7.5 (s, 1H), 6.8 - 7.2 (s, 1H) | 3.8 - 4.0 (s, 3H) | 2.2 - 2.5 (s, 3H) | - | Predicted |
| 2,4-Dibromoanisole | 7.68 (d, 1H), 7.35 (dd, 1H), 6.85 (d, 1H) | 3.88 (s, 3H) | - | CDCl₃ | Experimental |
| 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene[1] | 6.42 (s, 1H) | 3.90 (s, 6H) | 2.61 (s, 3H) | CDCl₃ | Experimental[1] |
| 4-Methylanisole | 7.07 (d, 2H), 6.79 (d, 2H) | 3.73 (s, 3H) | 2.26 (s, 3H) | CDCl₃ | Experimental[2] |
Note: s = singlet, d = doublet, dd = doublet of doublets.
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons, as well as the methoxy and methyl carbons, are characteristic.
| Compound | Ar-C (ppm) | Ar-C-Br (ppm) | Ar-C-O (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) | Solvent | Data Type |
| This compound | ~110-140 | ~110-125 | ~150-160 | ~55-60 | ~20 | - | Predicted |
| 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene[1] | 95.0, 105.9, 139.4 | 105.9 | 155.9 | 56.7 | 24.3 | CDCl₃ | Experimental[1] |
| 4-Methylanisole[2] | 113.81, 129.94 | - | 157.65 | 55.15 | 20.41 | CDCl₃ | Experimental[2] |
IR Spectral Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Key vibrational frequencies for this compound and related compounds are presented below.
| Compound | C-H aromatic (cm⁻¹) | C=C aromatic (cm⁻¹) | C-O ether (cm⁻¹) | C-Br (cm⁻¹) | Data Type |
| This compound | ~3100-3000 | ~1600-1450 | ~1250-1000 | ~700-500 | Predicted |
| 2,6-Dibromo-4-methoxytoluene[3] | ~3000 | ~1570, 1460 | ~1230, 1040 | Not specified | Experimental (Gas Phase)[3] |
| 2,4-Dibromoanisole | Not specified | ~1580, 1470 | ~1240, 1030 | Not specified | Experimental |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values | Data Type |
| This compound [4] | C₈H₈Br₂O | 279.96 | [M]⁺: 278, 280, 282 (1:2:1 ratio); [M+H]⁺: 279, 281, 283 | Predicted[4] |
| 2,6-Dibromo-4-methoxytoluene[5] | C₈H₈Br₂O | 279.96 | [M]⁺: 278, 280, 282 | Experimental[5] |
| 2,4-Dibromoanisole | C₇H₆Br₂O | 265.93 | [M]⁺: 264, 266, 268 | Experimental |
Experimental Protocols
Standard protocols for the spectroscopic analysis of aromatic compounds are provided below. Specific parameters may need to be optimized for individual instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Samples (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Liquid Samples: Place a drop of the liquid between two KBr or NaCl plates.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which can aid in structure elucidation.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like a this compound derivative.
References
- 1. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dibromo-4-methoxytoluene [webbook.nist.gov]
- 4. PubChemLite - 5456-94-0 (C8H8Br2O) [pubchemlite.lcsb.uni.lu]
- 5. 2,6-Dibromo-4-methoxytoluene [webbook.nist.gov]
A Comparative Guide to the Reactivity of 2,4-Dibromo-5-methoxytoluene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,4-Dibromo-5-methoxytoluene and its structural isomers. Understanding the nuanced differences in reactivity based on the substitution pattern of the bromine, methoxy, and methyl groups on the toluene ring is critical for the strategic design of synthetic routes in drug discovery and materials science. This document synthesizes available experimental data and established principles of organic chemistry to offer a predictive framework for the reactivity of these versatile building blocks.
Executive Summary
The reactivity of dibromo-methoxytoluene isomers is fundamentally governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. The electron-donating methoxy group (-OCH₃) and the weakly electron-donating methyl group (-CH₃) activate the ring towards electrophilic substitution and influence the regioselectivity of reactions. Conversely, the electron-withdrawing and sterically bulky bromine atoms (-Br) modulate the nucleophilicity of the ring and can direct lithiation or participate in various cross-coupling reactions.
This guide will explore the comparative reactivity of this compound and its key isomers in several common and synthetically important transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, formation of organometallic reagents (Grignard and organolithium), and palladium-catalyzed cross-coupling reactions.
Data Presentation: Physicochemical Properties and Reactivity Summary
While direct, side-by-side quantitative comparative studies on the reactivity of all dibromo-methoxytoluene isomers are limited in the literature, the following table summarizes known physicochemical properties and available experimental data for this compound and one of its common isomers, 3,5-Dibromo-4-methoxytoluene. This data, combined with theoretical considerations, provides a basis for predicting their relative reactivity.
| Property/Reaction | This compound | 3,5-Dibromo-4-methoxytoluene | Isomer Reactivity Comparison (Predicted) |
| CAS Number | 5456-94-0[1] | 1611-92-3 | N/A |
| Molecular Formula | C₈H₈Br₂O[1] | C₈H₈Br₂O | N/A |
| Molecular Weight | 279.96 g/mol [2] | 279.96 g/mol | N/A |
| Melting Point | 74-76 °C[3] | Not readily available | Varies with crystal packing |
| Boiling Point | 285.9 °C at 760 mmHg[3] | Not readily available | Varies with intermolecular forces |
| Synthesis Yield | High (from 5-methoxytoluene) | 93% (from 2,6-Dibromo-4-methylaniline)[4] | Dependent on starting material and route |
| Electrophilic Substitution | Activated ring, directing to C6. | Less activated than 2,4-isomer due to meta-directing effects of bromines relative to the methoxy group. | 2,4-isomer is likely more reactive. |
| Suzuki-Miyaura Coupling | Both bromine atoms are reactive. C2-Br may be more reactive due to steric hindrance from the adjacent methyl group affecting the C4-Br. | The two bromine atoms are equivalent, potentially leading to double coupling or a mixture of mono-coupled products. | Regioselectivity is a key difference. |
| Grignard Formation | Formation is possible at either bromine. | Formation is possible. | Reactivity will depend on steric and electronic factors around each bromine. |
| Directed Lithiation | Lithiation is likely directed by the methoxy group to the C6 position. | The methoxy group can direct lithiation to the C2 or C6 positions. | Regioselectivity will differ based on the isomer. |
Theoretical Comparison of Reactivity
The substitution pattern on the aromatic ring dictates the electron density distribution and steric accessibility of reactive sites, leading to predictable differences in reactivity among the isomers.
Electrophilic Aromatic Substitution: The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. In This compound , the positions ortho and para to the powerful methoxy director are already substituted with bromine atoms. The remaining open position, C6, is ortho to the methoxy group and para to the methyl group, making it the most activated site for further electrophilic attack. For an isomer like 3,5-Dibromo-4-methoxytoluene , both positions ortho to the strongly activating methoxy group (C2 and C6) are unsubstituted, suggesting a higher reactivity towards electrophilic substitution compared to the 2,4-isomer where the most activated positions are blocked.
Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution on aryl halides is challenging and requires strong activation by electron-withdrawing groups. While the bromine atoms themselves are electron-withdrawing, the presence of the electron-donating methoxy and methyl groups disfavors this reaction pathway for all isomers under standard conditions.
Formation of Organometallic Reagents:
-
Grignard Reagent Formation: The formation of a Grignard reagent is influenced by the steric and electronic environment of the carbon-bromine bond. In This compound , the C4-Br is flanked by a methyl group, which may introduce some steric hindrance compared to the C2-Br. This could potentially lead to regioselective Grignard formation at the less hindered C2 position under carefully controlled conditions. In 3,5-Dibromo-4-methoxytoluene , the two bromine atoms are chemically equivalent, which would likely lead to a mixture of mono-Grignard reagents at either position, or the di-Grignard reagent.
-
Directed Ortho-Lithiation: The methoxy group is a powerful directing group for ortho-lithiation. In This compound , the only available ortho position to the methoxy group is C6, making it the likely site of lithiation. For 3,5-Dibromo-4-methoxytoluene , both C2 and C6 are ortho to the methoxy group, potentially leading to a mixture of lithiated products.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The reactivity of the C-Br bonds in Suzuki-Miyaura coupling is also influenced by steric and electronic factors. For This compound , the C2-Br bond may be more reactive due to the electronic activation from the para-methoxy group and potentially less steric hindrance compared to the C4-Br, which is ortho to a methyl group. In 3,5-Dibromo-4-methoxytoluene , the two equivalent bromine atoms would be expected to react similarly, potentially allowing for controlled mono- or di-functionalization depending on the stoichiometry of the reagents.
Experimental Protocols
Detailed methodologies for key transformations are crucial for reproducible research. Below are representative experimental protocols for the synthesis and a common subsequent reaction of a dibromo-methoxytoluene isomer.
Protocol 1: Synthesis of 3,5-Dibromotoluene from 2,6-Dibromo-4-methylaniline
This protocol describes the deamination of 2,6-dibromo-4-methylaniline to produce 3,5-dibromotoluene, a potential precursor for some dibromo-methoxytoluene isomers.
Materials:
-
2,6-Dibromo-4-methylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Sodium Hypophosphite Monohydrate (NaH₂PO₂·H₂O)
-
Methanol
-
Ice
Procedure:
-
To a 5L reaction vessel, add 1.5 L of water and 580 g of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.
-
With stirring, add 500 g of 2,6-dibromo-4-methylaniline in five portions, maintaining the temperature between 0-5 °C. The mixture will form a pale yellow suspension.[4]
-
Slowly add a solution of 156 g of sodium nitrite in 500 mL of water, ensuring the temperature does not exceed 5 °C. A small amount of reddish-brown gas may be evolved as the solid dissolves.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The solution should become clear with some foam on the surface.
-
Prepare a solution of hypophosphorous acid by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid. Stir for 1 hour and filter to remove any undissolved sodium chloride.
-
Add the hypophosphorous acid solution dropwise to the reaction mixture at 0-5 °C. After the addition, continue stirring at 0-5 °C for 5 hours.
-
Remove the ice bath and allow the mixture to slowly warm to 15-20 °C and stir for an additional 16 hours.
-
Collect the precipitated product by vacuum filtration and wash with water.
-
Recrystallize the crude product from methanol to yield 3,5-dibromotoluene. A reported yield for a similar process is 93%.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Dibromo-methoxytoluene
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dibromo-methoxytoluene with an arylboronic acid.
Materials:
-
Dibromo-methoxytoluene isomer (e.g., this compound)
-
Arylboronic acid (1.1 equivalents for mono-coupling, 2.2 equivalents for double-coupling)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the dibromo-methoxytoluene (1.0 eq), arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[5]
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Synthesis of this compound via electrophilic bromination.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2,4-Dibromo-5-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. 2,4-Dibromo-5-methoxytoluene serves as a valuable building block, offering two distinct reactive sites for the introduction of new functionalities through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, yield, regioselectivity, and substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficiency of a palladium-catalyzed cross-coupling reaction is critically dependent on the palladium precursor and, most importantly, the associated phosphine ligand. The following tables summarize the performance of various palladium catalyst systems for the primary cross-coupling reactions, with data extrapolated from studies on structurally similar aryl dibromides. The regioselectivity of these reactions generally favors substitution at the more sterically accessible and electronically activated C4 position over the more hindered C2 position.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For a substrate like this compound, this allows for the introduction of aryl, heteroaryl, or vinyl groups.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | 75-85 |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High[1] |
Yields are representative for mono-arylation at the C4 position based on reactions with analogous dibromoaromatic compounds.
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[2]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | 100 | 4-12 | 80-95 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 6-18 | High[2] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 8-16 | 70-90 |
| G3-XPhos | - | K₂CO₃ | 1,4-Dioxane | 100 | 2-6 | >90 |
Yields are representative for mono-amination at the C4 position with primary and secondary amines.
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3]
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF/DMF | 25-60 | 3-12 | 70-90 |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | Toluene | 50-80 | 6-18 | 65-85 |
| Pd(OAc)₂ | CuI | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 4-12 | 75-95 |
| PdCl₂(dppf) | CuI | - | Et₃N | DMF | 60-90 | 2-8 | High |
Yields are representative for mono-alkynylation at the C4 position.
Table 4: Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[4]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 12-24 | 60-80 |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 120-140 | 8-16 | 70-85 |
| Herrmann's Catalyst | - | N,N-dicyclohexylmethylamine | Toluene | 110 | 4-10 | >85 |
| Pd/C | - | K₂CO₃ | NMP | 130-150 | 12-24 | 50-70 |
Yields are representative for mono-vinylation at the C4 position with acrylates or styrenes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following protocols are generalized procedures that can be adapted for the specific coupling partners of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4-8 mol%).
-
Solvent Addition and Degassing: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: The mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) followed by the anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction: The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.), the anhydrous solvent (e.g., THF), the base (e.g., Et₃N, 2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: The reaction mixture is stirred at the appropriate temperature (e.g., 25-60 °C) and the progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[5]
Protocol 4: General Procedure for Heck Reaction
-
Reaction Setup: A mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if required, e.g., P(o-tol)₃, 4-10 mol%), and the base (e.g., Et₃N, 2.0 equiv.) is prepared in an anhydrous solvent (e.g., DMF) in a sealed tube.
-
Degassing: The mixture is degassed by bubbling with an inert gas for 15-20 minutes.
-
Reaction: The sealed tube is heated to the desired temperature (e.g., 120 °C) with stirring for the specified time (typically 8-24 hours).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, washed with brine, dried, and concentrated. The residue is then purified by column chromatography to yield the desired product.
Mandatory Visualizations
The following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: The interconnected catalytic cycles of the copper co-catalyzed Sonogashira reaction.
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
References
A Comparative Guide to the Structural Validation of 2,4-Dibromo-5-methoxytoluene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural validation of 2,4-Dibromo-5-methoxytoluene, with a primary focus on X-ray crystallography and its comparison with other common spectroscopic methods.
While a definitive, publicly available X-ray crystal structure for this compound is not currently reported, this guide will utilize data from a closely related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, to illustrate the principles and data obtained from X-ray crystallography.[1] This will be compared with spectroscopic data available for this compound and its isomers.
Structural Validation Workflow
The structural elucidation of a small organic molecule like this compound typically follows a multi-faceted analytical approach. The following diagram illustrates a standard workflow, commencing with synthesis and culminating in definitive structural validation.
Caption: Workflow for the structural validation of this compound.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. It allows for the precise determination of bond lengths, bond angles, and stereochemistry.
Representative Crystallographic Data for a Related Compound: 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene [1]
| Parameter | Value |
| Chemical Formula | C₉H₁₀Br₂O₂ |
| Molecular Weight | 309.99 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7653 (2) |
| b (Å) | 16.4434 (3) |
| c (Å) | 13.8895 (3) |
| β (°) | 91.715 (1) |
| Volume (ų) | 2001.02 (7) |
| Z | 8 |
Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography is definitive, spectroscopic methods are more routinely used for initial characterization and confirmation of structure, especially for non-crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data for this compound [2]
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0-7.5 | Singlet | 1H |
| Aromatic-H | ~6.8-7.2 | Singlet | 1H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H |
¹³C NMR data for related compounds often show characteristic shifts for carbons attached to bromine (typically 110-130 ppm), carbons attached to the methoxy group (around 150-160 ppm), and the methoxy and methyl carbons themselves (around 55-60 ppm and 20-25 ppm, respectively). [3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern.[2]
Predicted Mass Spectrometry Data for this compound (C₈H₈Br₂O) [4]
| Adduct | m/z |
| [M+H]⁺ | 278.90148 |
| [M+Na]⁺ | 300.88342 |
| [M-H]⁻ | 276.88692 |
The molecular ion region ([M]⁺) is expected to show a triplet of peaks with an approximate 1:2:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~3000-2850 |
| C=C (aromatic) | ~1600-1450 |
| C-O (ether) | ~1250-1000 |
| C-Br | ~600-500 |
An IR spectrum for the isomeric 2,6-Dibromo-4-methoxytoluene is available and serves as a useful comparison.[5]
Experimental Protocols
Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer, typically with Mo Kα radiation. The structure is solved using direct methods and refined by full-matrix least-squares on F².[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Spectra are typically recorded on a 300 or 400 MHz spectrometer.[3][6] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).[3]
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as electrospray ionization (ESI) or electron ionization (EI).[3][6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]
Infrared (IR) Spectroscopy: IR spectra are often recorded on a Fourier-transform infrared (FTIR) spectrometer, frequently using an attenuated total reflectance (ATR) sampling accessory.[6] Data is typically collected over a range of 4000-600 cm⁻¹.[6]
Conclusion
The structural validation of this compound relies on a combination of analytical techniques. While X-ray crystallography provides the most definitive structural proof, a combination of NMR, MS, and IR spectroscopy is essential for routine characterization and confirmation. The data presented in this guide serves as a valuable reference for researchers working with this and structurally related compounds.
References
- 1. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. PubChemLite - 5456-94-0 (C8H8Br2O) [pubchemlite.lcsb.uni.lu]
- 5. 2,6-Dibromo-4-methoxytoluene [webbook.nist.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 2,4-Dibromo-5-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. 2,4-Dibromo-5-methoxytoluene stands as a versatile scaffold, offering two distinct reactive sites for carbon-carbon bond formation. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille reactions, for the selective functionalization of this substrate. While direct experimental data for this compound is limited in published literature, this guide leverages data from structurally analogous compounds and established protocols to provide a robust framework for methodological selection and execution.
Performance Comparison: Suzuki vs. Stille Coupling
The choice between the Suzuki and Stille reactions often involves a trade-off between factors such as reagent toxicity, reaction conditions, and functional group tolerance. The following table summarizes typical reaction parameters for the functionalization of di-brominated aromatic compounds, providing a basis for comparison.
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Aryl Halide | This compound | This compound |
| Organometallic Reagent | Arylboronic acid | Aryl- or vinylstannane |
| Catalyst | Pd(OAc)₂ / PPh₃ or other phosphine ligands | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Base/Additive | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often not required; LiCl can be an additive |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Toluene, Dioxane, THF, DMF |
| Temperature | 80-110 °C | 80-120 °C |
| Reaction Time | 2-24 hours | 4-24 hours |
| Yield (Monosubstitution) | Generally high (data for analogs suggest >80%) | Moderate to high |
| Reagent Toxicity | Boronic acids are generally of low toxicity.[1] | Organotin compounds are highly toxic.[1] |
| Byproducts | Boron-based, typically water-soluble and easily removed. | Tin-based, often requiring specific workup procedures for removal (e.g., fluoride wash).[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following protocols are representative and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol (Adapted for Monosubstitution)
This protocol is adapted from a procedure for the selective monosubstitution of the structurally similar 2,4-Dibromo-5-methoxyphenol and is expected to favor reaction at the more sterically accessible 4-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling Protocol (General Procedure)
This protocol provides a general method for the Stille coupling of aryl bromides.[3]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Optional: Lithium chloride (LiCl)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound and the palladium catalyst.
-
If applicable, add any additives like LiCl.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and perform an appropriate workup. To remove tin byproducts, washing with a fluoride solution (e.g., aqueous KF) is often employed.[2]
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Reaction Pathways and Workflow
To better understand the underlying mechanisms and decision-making process, the following diagrams are provided.
Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Concluding Remarks
Both the Suzuki and Stille reactions are highly effective methods for the functionalization of aryl halides like this compound. The Suzuki coupling is often the preferred method in pharmaceutical development due to the lower toxicity of boronic acid reagents and the relative ease of byproduct removal.[1] However, the Stille reaction offers a valuable alternative, particularly for substrates that may be sensitive to the basic conditions typically required for Suzuki couplings. The choice of reaction will ultimately depend on the specific synthetic goals, functional group compatibility, and safety considerations of the research program. Further optimization of the provided protocols may be necessary to achieve the desired yield and selectivity for a given transformation.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of C-Br Bonds in 2,4-Dibromo-5-methoxytoluene for Oxidative Addition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of the carbon-bromine (C-Br) bonds at the C2 and C4 positions of 2,4-Dibromo-5-methoxytoluene in palladium-catalyzed oxidative addition reactions. This analysis is crucial for designing selective cross-coupling strategies in the synthesis of complex molecules for pharmaceutical and materials science applications. The insights are supported by established principles of organic chemistry and experimental data from analogous systems.
Introduction to Regioselectivity in Dihaloaromatic Compounds
This compound presents two distinct C-Br bonds for potential functionalization through widely-used palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The inherent electronic and steric differences between the C2 and C4 positions, influenced by the methoxy and methyl substituents, lead to a predictable regioselectivity in the initial oxidative addition step. This selectivity is a key factor in synthetic planning, enabling the sequential and controlled introduction of different substituents.
The methoxy group at C5 is an electron-donating group, which influences the molecule's reactivity. In dihalogenated aromatic compounds, the site of initial reaction is often governed by the electronic properties and steric environment of the carbon-halogen bonds. For instance, in related heterocyclic systems like 2,4-dibromopyridine, the C-Br bond at the 2-position, being alpha to the nitrogen heteroatom, is generally more reactive towards oxidative addition. A similar trend is expected for this compound, where the C2-Br bond is ortho to the activating methoxy group.
Comparative Reactivity Analysis
Based on established principles and experimental observations in similar systems, the C-Br bond at the C2 position of this compound is predicted to be more reactive towards oxidative addition than the C-Br bond at the C4 position. This preferential reactivity is attributed to the electronic influence of the adjacent methoxy group, which can stabilize the transition state of the oxidative addition.
The following table summarizes the expected reactivity and provides representative yields for monosubstitution reactions based on data from analogous dibrominated aromatic compounds.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Representative) | Expected Major Monosubstitution Product | Representative Yield (%) | Alternative Substrate & Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Bromo-2-aryl-5-methoxytoluene | 75-95 | 2,5-biaryl-3-hexylthiophene (from 2,5-dibromo-3-hexylthiophene): Moderate to good yields[1] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP / NaOtBu | N-(4-Bromo-5-methoxy-2-methylphenyl)amine | 70-90 | p-bromotoluene with piperazine: Good selectivity for mono-arylation[2] |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Bromo-2-(alkynyl)-5-methoxytoluene | 65-85 | 4,6-dichloro-2-pyrone (reaction at C6): Good yields and high regioselectivity[3] |
Experimental Protocols
The following are detailed experimental protocols for key cross-coupling reactions, adapted for the selective monosubstitution of this compound at the C2 position.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
Objective: To synthesize 4-Bromo-2-aryl-5-methoxytoluene.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position
Objective: To synthesize N-(4-Bromo-5-methoxy-2-methylphenyl)amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of argon, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Selective Sonogashira Coupling at the C2-Position
Objective: To synthesize 4-Bromo-2-(alkynyl)-5-methoxytoluene.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) followed by this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow for a comparative study of C-Br bond reactivity and the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for comparing C-Br bond reactivity.
Caption: Palladium cross-coupling catalytic cycle.
Conclusion
The selective functionalization of this compound is a valuable strategy for the synthesis of complex aromatic compounds. The enhanced reactivity of the C2-Br bond towards oxidative addition provides a reliable handle for the regioselective introduction of various substituents. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, researchers can achieve high yields of the desired monosubstituted products, paving the way for subsequent transformations at the less reactive C4-Br position. This guide serves as a foundational resource for chemists in the pharmaceutical and materials science fields to effectively utilize this compound as a versatile building block in their synthetic endeavors.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Quantitative Purity Determination of 2,4-Dibromo-5-methoxytoluene: A Comparative Guide to qNMR, HPLC, and GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2,4-Dibromo-5-methoxytoluene is a critical checkpoint in the synthesis and quality control pipeline. The presence of impurities can have a significant impact on reaction yields, downstream product quality, and the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of three powerful analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison at a Glance
The choice of analytical method for purity determination is often a balance between the need for absolute quantitation, sensitivity, and sample throughput. While qNMR offers a primary ratio method for purity assessment without the need for a specific reference standard of the analyte, chromatographic techniques like HPLC and GC-MS excel in separating and detecting trace impurities.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field. | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Quantitation | Absolute (primary method), does not require a specific standard of the analyte. | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). |
| Selectivity | High for structurally distinct molecules. | Good to excellent for separating closely related structures and isomers. | Excellent for separating volatile compounds, with mass spectrometry providing definitive identification. |
| Precision (RSD) | < 1% | < 2% | < 5% |
| Accuracy (Recovery) | 98-102% | 95-105% | 90-110% |
| Purity Determination | High accuracy, ideal for certifying reference materials. | Widely used for routine quality control. | Highly sensitive for volatile and semi-volatile impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.
-
Add 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time: ~4 s
-
Temperature: 298 K
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both the analyte (this compound) and the internal standard. For this compound, the singlet from the methoxy protons (~3.9 ppm) or the methyl protons (~2.4 ppm) are suitable.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
4. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method or by comparison to the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.
Caption: Workflow for qNMR Purity Determination.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for GC-MS Purity Determination.
Conclusion
The selection of an optimal analytical method for the purity determination of this compound is contingent upon the specific requirements of the analysis. qNMR provides a direct and highly accurate method for determining absolute purity, making it ideal for the certification of reference materials and for obtaining definitive purity values. HPLC is a versatile and robust technique well-suited for routine quality control, offering excellent separation of the main component from potential non-volatile impurities. GC-MS offers superior sensitivity for volatile and semi-volatile impurities and provides unequivocal identification through mass spectral data. For a comprehensive quality assurance strategy, a combination of these techniques is often employed, leveraging the strengths of each to build a complete impurity profile and ensure the highest confidence in product quality.
A Comparative Study of Brominating Agents for the Synthesis of 2,4-Dibromo-5-methoxytoluene
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical step in the synthesis of halogenated intermediates. This guide provides a comprehensive comparison of common brominating agents for the synthesis of 2,4-Dibromo-5-methoxytoluene, a valuable building block in organic synthesis. The performance of molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are evaluated, with supporting experimental data to inform reagent selection.
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 5-methoxytoluene.[1] The methoxy and methyl groups of the starting material are ortho-, para-directing, making the 2, 4, and 6 positions susceptible to bromination. The choice of brominating agent and reaction conditions is crucial for achieving high yields and the desired regioselectivity, specifically targeting the 2 and 4 positions.
Comparative Performance of Brominating Agents
The following table summarizes the performance of Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the synthesis of this compound.
| Brominating Agent | Catalyst/Conditions | Solvent | Reaction Time | Temperature | Yield (%) |
| Molecular Bromine (Br₂) (2.2 eq) | Iron powder (catalytic) | Acetic Acid | Not Specified | Not Specified | High (implied) |
| N-Bromosuccinimide (NBS) (2.0 eq) | None | Acetonitrile | 18 hours | 0 °C to RT | ~95% (estimated) |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Not Specified | Chloroform | Not Specified | Room Temp. | Good to Excellent |
Note: Specific yield for Br₂ and DBDMH in the direct synthesis of this compound is not explicitly quantified in the reviewed literature but is generally reported as high under appropriate conditions. The yield for NBS is an estimation based on similar reactions of activated aromatic compounds.
Discussion of Brominating Agents
Molecular Bromine (Br₂) is a powerful and readily available brominating agent. For the synthesis of this compound, it is typically used with a Lewis acid catalyst, such as iron powder or iron(III) bromide, to enhance its electrophilicity.[1] While effective, the high reactivity of bromine can sometimes lead to over-bromination and the formation of byproducts. The corrosive and hazardous nature of liquid bromine also necessitates careful handling.
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine.[2] It is a crystalline solid, which makes it easier and safer to handle.[3] For the bromination of activated aromatic rings like 5-methoxytoluene, NBS in a polar solvent such as acetonitrile can provide excellent yields of the desired nuclear brominated product.[4] The reaction often proceeds under mild conditions without the need for a strong Lewis acid catalyst.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another solid, stable, and cost-effective brominating agent.[3] It is considered a good alternative to NBS for the bromination of electron-rich aromatic compounds.[5] DBDMH can achieve ortho-monobromination of phenols in good to excellent yields at room temperature in a solvent like chloroform.[6] Its efficiency and lower cost make it an attractive option for large-scale synthesis.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound using Molecular Bromine (Br₂)
This protocol is a general procedure based on the common method for brominating activated aromatic compounds.[1]
Materials:
-
5-methoxytoluene
-
Molecular Bromine (Br₂)
-
Iron powder (catalytic amount)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Suitable organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxytoluene in glacial acetic acid.
-
Add a catalytic amount of iron powder to the solution.
-
Slowly add a solution of molecular bromine (2.2 equivalents) in glacial acetic acid to the reaction mixture with stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the regioselective bromination of activated arenes with NBS in acetonitrile.[4]
Materials:
-
5-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (dry)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Suitable organic solvent for extraction (e.g., hexanes)
Procedure:
-
In a round-bottom flask, dissolve 5-methoxytoluene (1 equivalent) in dry acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.0 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent like hexanes.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 3: Synthesis of this compound using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is based on the general procedure for the bromination of electron-rich arenes using DBDMH.[6]
Materials:
-
5-methoxytoluene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Chloroform
-
10% aqueous sodium hydrosulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-methoxytoluene (1 equivalent) in chloroform in a round-bottom flask.
-
Add 1,3-Dibromo-5,5-dimethylhydantoin (1.0 equivalent for dibromination, added in portions) to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, add 10% aqueous sodium hydrosulfite solution to the reaction mixture and stir for 5 minutes.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Key comparison points for the selection of a brominating agent.
References
- 1. This compound | 5456-94-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Safety Operating Guide
Proper Disposal of 2,4-Dibromo-5-methoxytoluene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,4-Dibromo-5-methoxytoluene is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated contaminated materials effectively. Adherence to these protocols is paramount to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects against splashes and airborne particles.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate.[2] | Prevents inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be handled systematically to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or mixed with non-halogenated waste streams.[2]
-
Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats, pipette tips) in a clearly labeled, dedicated waste container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents: "this compound".[1]
-
Incompatible Materials: Avoid mixing this waste with incompatible materials such as strong bases and oxidizing agents.[3]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed. Keep the container closed except when adding waste.[1][4]
-
-
Temporary Storage in the Laboratory:
-
Professional Disposal:
-
Licensed Waste Management: The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[2]
-
Recommended Disposal Method: High-temperature incineration at a licensed hazardous waste facility is the preferred method for the complete destruction of halogenated organic compounds.[2] These facilities are equipped to neutralize hazardous combustion byproducts, such as hydrogen bromide.[2][3]
-
Institutional Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste with its contracted hazardous waste disposal company.[1]
-
Spill and Emergency Procedures
In the event of a spill, the following measures should be taken:
-
Evacuate: For a large spill, evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal. For liquid spills, soak up with an inert absorbent material.[2][4]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]
References
Essential Safety and Operational Guide for Handling 2,4-Dibromo-5-methoxytoluene
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 2,4-Dibromo-5-methoxytoluene (CAS No: 5456-94-0). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][3] Avoid the generation of dust and aerosols.[2][4] Direct contact with the skin and eyes must be prevented.[2][5] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is vital to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[8] A face shield may be required for operations with a high risk of splashing.[8] | Protects eyes and face from splashes and airborne particles.[8][9] |
| Hand Protection | Disposable nitrile gloves should be worn.[4][8] Double-gloving is recommended for added protection.[4] | Prevents skin contact, which can cause irritation.[10] Nitrile offers good chemical resistance.[4] |
| Body Protection | A standard laboratory coat must be worn and fully buttoned.[8] For larger-scale operations, chemical-resistant coveralls are recommended.[4] | Protects skin and personal clothing from contamination.[4][9] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved air-purifying respirator is recommended.[4][8] This should be used in conjunction with engineering controls like a fume hood.[8] | Prevents the inhalation of fine powder particles which may cause respiratory irritation.[10] |
| Foot Protection | Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[8] | Protects feet from potential spills.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for safely handling this compound.
1. Preparation and Engineering Controls:
-
Conduct all handling and weighing of the solid compound within a certified chemical fume hood.[8]
-
Ensure that safety equipment, including an eyewash station and a safety shower, is readily accessible.[8]
-
Designate a specific area for handling the chemical to minimize contamination.[4]
2. Weighing and Solution Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Use only non-sparking tools.[1]
-
Keep containers of the compound tightly closed when not in use.[1][2]
3. Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Dispose of contaminated disposable PPE, such as gloves, in the appropriate hazardous waste stream.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[2][8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound should be treated as halogenated organic waste. Do not dispose of it down the drain or mix it with non-halogenated waste.[3]
-
Solid Waste: Contaminated items such as gloves, weigh papers, and paper towels should be collected in a designated, properly labeled container for hazardous waste.[6][8]
-
Chemical Waste: Unused or waste this compound should be collected in a suitable, closed, and clearly labeled container.[2][5] The label should include "Hazardous Waste" and the full chemical name.[8]
-
Final Disposal: The final disposal must be conducted by a licensed hazardous waste management facility.[3] The recommended method for halogenated organic compounds is high-temperature incineration.[3] Always dispose of contents and containers in accordance with local, state, and federal regulations.[1][6]
Emergency Spill Response Workflow
In the event of a spill, follow the established emergency procedures outlined below.
References
- 1. recochem.com [recochem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.dk [fishersci.dk]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. 2-Bromo-5-methylanisole | C8H9BrO | CID 10878192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
